TH9619
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H18FN7O7 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
(2S)-2-[[5-[[2-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]-3-fluoropyridine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H18FN7O7/c18-8-3-6(22-10(26)4-7-13(19)24-17(20)25-14(7)29)5-21-12(8)15(30)23-9(16(31)32)1-2-11(27)28/h3,5,9H,1-2,4H2,(H,22,26)(H,23,30)(H,27,28)(H,31,32)(H5,19,20,24,25,29)/t9-/m0/s1 |
InChI Key |
ALGPVOJFIGPPPX-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=NC(=C1F)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CC2=C(N=C(NC2=O)N)N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
The Folate Trapping Mechanism of TH9619: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TH9619 is a novel small molecule inhibitor that exhibits potent and selective anticancer activity by inducing a unique "folate trapping" mechanism. This mechanism is contingent on the overexpression of the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) in cancer cells. While this compound inhibits both MTHFD1 and MTHFD2, its therapeutic effect arises from a nuanced interplay between its activity on the nuclear and mitochondrial isoforms of these enzymes. By selectively inhibiting nuclear MTHFD2 and the downstream cytosolic enzyme MTHFD1, this compound triggers an accumulation of the folate intermediate 10-formyl-tetrahydrofolate (10-CHO-THF). This accumulation, or "folate trap," leads to a depletion of other essential folate species, ultimately causing a deficiency in thymidylate, severe DNA replication stress, and apoptotic cell death in MTHFD2-expressing cancer cells.[1][2][3][4][5] This guide provides an in-depth exploration of the core mechanism of this compound, supported by experimental data and visualizations to facilitate a comprehensive understanding for research and drug development applications.
Introduction to One-Carbon Metabolism and the Role of MTHFD Enzymes in Cancer
One-carbon (1C) metabolism is a complex network of interconnected metabolic pathways that are fundamental for cell proliferation and survival.[6] These pathways, which occur in the mitochondria, cytosol, and nucleus, are responsible for the transfer of one-carbon units for the biosynthesis of purines, thymidylate, and the remethylation of homocysteine to methionine.[6] Folate cofactors are essential for these reactions.
The methylenetetrahydrofolate dehydrogenase (MTHFD) family of enzymes plays a critical role in 1C metabolism.[7] MTHFD2, a mitochondrial enzyme, is highly expressed during embryogenesis but is present at low to undetectable levels in most healthy adult tissues.[7][8][9] However, MTHFD2 is significantly upregulated in a wide range of cancers, where it supports the high metabolic demands of rapid cell division.[7][8][9][10] This cancer-specific expression profile makes MTHFD2 an attractive target for anticancer therapy.[10] MTHFD1 is a trifunctional enzyme found in the cytosol and nucleus that also participates in 1C metabolism.[7]
The Core Mechanism of this compound: Folate Trapping
This compound is a potent inhibitor of the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[2][4][5][11] However, its anticancer efficacy is not due to a simple, direct inhibition of MTHFD2's primary function. Instead, this compound exploits the metabolic reprogramming of cancer cells that overexpress MTHFD2 through a sophisticated mechanism known as folate trapping.
The key steps of this mechanism are as follows:
-
Differential Targeting of MTHFD Isoforms: In cancer cells, this compound effectively engages and inhibits nuclear MTHFD2. Crucially, it does not inhibit the mitochondrial MTHFD2 isoform.[1][2][4][5][12]
-
Uninterrupted Mitochondrial Formate Overflow: Due to the lack of inhibition of mitochondrial MTHFD2, the production and subsequent overflow of formate from the mitochondria into the cytosol continues unabated.[1][2][4][5]
-
Inhibition of Cytosolic MTHFD1: The formate that enters the cytosol is utilized by MTHFD1. This compound potently inhibits the dehydrogenase/cyclohydrolase (DC) domain of MTHFD1.[1][5][7]
-
Accumulation of 10-Formyl-Tetrahydrofolate (10-CHO-THF): The inhibition of MTHFD1 downstream of the mitochondrial formate influx leads to a significant accumulation of the folate intermediate 10-formyl-tetrahydrofolate (10-CHO-THF). This accumulation is the "folate trap".[1][2][3][4][5]
-
Depletion of Free Tetrahydrofolate (THF): The sequestration of the folate pool as 10-CHO-THF results in a depletion of other essential folate species, most notably free tetrahydrofolate (THF).[5][12]
-
Impaired Thymidylate Synthesis: The depletion of THF starves the enzyme serine hydroxymethyltransferase 1 (SHMT1) of its substrate. SHMT1 is responsible for the conversion of THF to 5,10-methylene-THF, a critical precursor for the synthesis of deoxythymidine monophosphate (dTMP), or thymidylate.[1][5]
-
DNA Damage and Apoptosis: The resulting thymidylate depletion leads to an imbalance in the nucleotide pool and the misincorporation of uracil into DNA during replication.[1] This causes severe replication stress, DNA damage, and ultimately triggers apoptosis in the cancer cells.[1][13]
Signaling Pathway Diagram
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New possible cancer treatment by targeting one-carbon metabolism » Luxembourg Institute of Health [lih.lu]
- 4. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells | SLU publication database (SLUpub) [publications.slu.se]
- 5. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 9. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 10. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
TH9619: A Novel Inhibitor of One-Carbon Metabolism for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
One-carbon (1C) metabolism is a critical network of metabolic pathways essential for the biosynthesis of nucleotides and amino acids, processes that are frequently upregulated in cancer to sustain rapid proliferation. A key enzyme in this network, particularly in the mitochondrial arm, is the bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2 (MTHFD2). MTHFD2 is highly expressed in embryonic and various tumor tissues but is largely absent in healthy adult tissues, making it an attractive target for cancer therapy.[1][2][3][4] This technical guide provides a comprehensive overview of TH9619, a potent small-molecule inhibitor targeting both MTHFD1 and MTHFD2. We delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, metabolism, and drug development.
Introduction to One-Carbon Metabolism and the Role of MTHFD2
One-carbon metabolism comprises a series of interconnected pathways that transfer one-carbon units for various biosynthetic processes.[5] These pathways are compartmentalized within the cell, occurring in the mitochondria, cytosol, and nucleus.[4] The mitochondrial pathway plays a crucial role in cancer cells, with serine being a major donor of one-carbon units.[6]
MTHFD2 is a mitochondrial enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[1][3][7] This product, formate, can then be exported to the cytosol to fuel purine and thymidylate synthesis, which are essential for DNA replication and repair.[4] Numerous studies have shown that MTHFD2 is significantly upregulated in a wide range of cancers and its elevated expression often correlates with poor prognosis.[1][2][3][4] The dependence of cancer cells on MTHFD2-driven metabolism presents a therapeutic vulnerability.
This compound: A Potent MTHFD1/2 Inhibitor
This compound is a first-in-class small molecule developed as a potent inhibitor of both the dehydrogenase and cyclohydrolase activities of MTHFD1 and MTHFD2.[8][9] Its development was part of a structure-activity relationship (SAR)-guided effort to identify potent and cell-active inhibitors of MTHFD2.[1]
Mechanism of Action: The "Folate Trap"
While this compound can inhibit MTHFD2 in biochemical assays, in a cellular context, it does not appear to enter the mitochondria to a significant extent. Instead, its primary mechanism of action in MTHFD2-expressing cancer cells involves the inhibition of the cytosolic enzyme MTHFD1.[6][9][10] This inhibition leads to the accumulation of 10-formyl-tetrahydrofolate, a phenomenon termed the "folate trap".[9][11] This trapping of the folate pool depletes the supply of tetrahydrofolate required for thymidylate synthesis, leading to a number of downstream effects:
-
Thymidylate Depletion: The lack of sufficient thymidylate, a crucial building block for DNA, is a primary consequence.
-
Uracil Misincorporation: The scarcity of thymidine leads to the misincorporation of uracil into DNA during replication.[10]
-
Replication Stress and DNA Damage: The presence of uracil in DNA triggers replication stress and DNA damage.[10][12]
-
S-phase Arrest and Apoptosis: Ultimately, these cellular stresses lead to cell cycle arrest in the S-phase and the induction of apoptosis, selectively killing cancer cells.[8][12]
Importantly, the cytotoxic effect of this compound is dependent on the expression and activity of mitochondrial MTHFD2, which provides the formate overflow that feeds into the cytosolic pathway and contributes to the "folate trap".[9][10] This reliance on MTHFD2 expression provides a therapeutic window, as normal, non-cancerous cells with low or no MTHFD2 expression are largely unaffected.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) | Reference |
| MTHFD1 (DC) | 47 | [8] |
| MTHFD2 | 47 | [8] |
| mouse MTHFD2 | 66 | [1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| HL-60 | Acute Myeloid Leukemia (AML) | 11 | [8] |
| CLL | Chronic Lymphocytic Leukemia | <50 | [2] |
| MCL | Mantle Cell Lymphoma | <50 | [2] |
| DLBCL | Diffuse Large B-Cell Lymphoma | <50 | [2] |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Conditions | Reference |
| Cmax | 26 µM | 10 mg/kg subcutaneous administration in NOG mice | [1] |
| Half-life | 1.7 hours | 10 mg/kg subcutaneous administration in NOG mice | [1] |
Table 4: In Vivo Efficacy in an AML Xenograft Model
| Treatment Group | Median Survival | P-value | Reference |
| Vehicle (Standard Diet) | ~25 days | - | [13] |
| This compound (Standard Diet) | ~30 days | - | [13] |
| Vehicle (Low-Folate Diet) | ~35 days | - | [13] |
| This compound (Low-Folate Diet) | ~49 days | 0.001 | [13] |
| This compound (60 mg/kg four times daily) | Significantly improved | 0.0095 | [13] |
| Cytarabine (AraC) | No significant improvement | - | [13] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
MTHFD2 Enzymatic Activity Assay
This protocol is adapted from methods used to characterize MTHFD2 inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound on recombinant MTHFD2.
Materials:
-
Human recombinant MTHFD2 protein
-
Folitixorin (5,10-Methylenetetrahydrofolic Acid)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM MgCl2, 5% glycerol)
-
NAD(P)H-Glo™ Detection Reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 2.5 µL of the MTHFD2 enzyme solution (e.g., 6.84 nM) to each well of a 384-well plate.
-
Add 2.5 µL of the this compound dilution or DMSO (vehicle control) to the wells and pre-incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 2.5 µL of a solution containing 10 µM folitixorin and 250 µM NAD+.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Stop the reaction and detect the generated NADH by adding 5 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for CETSA to confirm target engagement of this compound with MTHFD2 in intact cells.
Objective: To assess the binding of this compound to MTHFD2 in a cellular environment by measuring changes in the thermal stability of the protein.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents (antibodies against MTHFD2 and a loading control)
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-4 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble MTHFD2 in each sample by Western blotting using an MTHFD2-specific antibody. Use a loading control (e.g., β-actin or SOD1) to normalize the data.
-
Quantify the band intensities and plot the fraction of soluble MTHFD2 as a function of temperature for both this compound-treated and control samples to observe a thermal shift.
Comet Assay (Single Cell Gel Electrophoresis)
This protocol provides a framework for assessing DNA damage induced by this compound.
Objective: To detect and quantify DNA single-strand breaks and alkali-labile sites in individual cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Low-melting-point agarose
-
Normal-melting-point agarose
-
Microscope slides
-
Lysis Solution (high salt and detergent, pH 10)
-
Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Gold or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Harvest the cells and resuspend them in low-melting-point agarose at 37°C.
-
Pipette the cell/agarose mixture onto a microscope slide pre-coated with normal-melting-point agarose and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C.
-
Remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with cold Alkaline Electrophoresis Buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides and neutralize them with Neutralization Buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope and capture images.
-
Quantify the DNA damage (e.g., tail moment, tail length, or percent DNA in the tail) using specialized comet scoring software.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol details the steps to quantify apoptosis induced by this compound.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO for a specified time (e.g., 48-96 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Visualizing the Role of this compound in One-Carbon Metabolism
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: One-Carbon Metabolism and the "Folate Trap" Mechanism of this compound.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent that selectively targets cancer cells by exploiting their reliance on a reprogrammed one-carbon metabolism. Its unique "folate trap" mechanism of action, which is dependent on MTHFD2 expression, provides a clear rationale for its cancer-specific cytotoxicity. The preclinical data presented in this guide demonstrate its potency and in vivo efficacy, particularly in models of acute myeloid leukemia.
Future research should focus on identifying predictive biomarkers for this compound sensitivity to enable patient stratification in clinical trials. Further investigation into the potential for combination therapies, for instance, with agents that also induce replication stress or inhibit DNA repair, could enhance the therapeutic efficacy of this compound. The detailed protocols and data provided herein should serve as a valuable foundation for these future endeavors, accelerating the translation of this promising therapeutic strategy from the laboratory to the clinic.
References
- 1. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.ehaweb.org [library.ehaweb.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtweet.com [researchtweet.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. researchgate.net [researchgate.net]
The Cellular Impact of TH9619: A Technical Guide to its Effects on One-Carbon Metabolism and DNA Integrity
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH9619 is a potent small-molecule inhibitor that selectively targets key enzymes within the one-carbon (1C) metabolic pathway, demonstrating significant anti-neoplastic activity, particularly in cancers with high expression of the mitochondrial enzyme MTHFD2. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, focusing on its mechanism of action, the resulting metabolic perturbations, and the downstream consequences for DNA integrity and cell survival. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their high proliferative rates. One-carbon metabolism, a crucial network of pathways that provides one-carbon units for the biosynthesis of nucleotides and other essential macromolecules, is frequently upregulated in various malignancies. The enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial isoform involved in this pathway, is highly expressed in cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target. This compound has emerged as a key investigational compound that exploits this dependency. This guide delineates the molecular mechanisms through which this compound exerts its cytotoxic effects.
Mechanism of Action of this compound
This compound is a potent inhibitor of the dehydrogenase and cyclohydrolase activities of both MTHFD1 (the cytosolic isoform) and MTHFD2.[1] Critically, in a cellular context, this compound effectively inhibits nuclear MTHFD2 and cytosolic MTHFD1 but does not penetrate the mitochondria to inhibit mitochondrial MTHFD2.[2][3] This differential targeting leads to a unique metabolic disruption termed the "folate trap."[2][3]
While mitochondrial MTHFD2 continues to produce formate, the inhibition of cytosolic MTHFD1 prevents the utilization of this formate for the synthesis of 10-formyl-tetrahydrofolate (10-CHO-THF).[4] This leads to an accumulation of 10-CHO-THF, trapping folate in a metabolically unusable form.[2][3] This sequestration of the folate pool has profound downstream consequences, primarily the depletion of thymidylate.[4] The cellular response to thymidylate depletion is a cascade of events including dNTP pool imbalance, uracil misincorporation into DNA, replication stress, DNA damage, and ultimately, apoptosis.[4]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound from published studies.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 47 nM | MTHFD1/MTHFD2 (enzymatic assay) | [1] |
| EC50 | Low nanomolar | HL-60 (Acute Myeloid Leukemia) | [5] |
| In Vivo Dosage | 30 mg/kg (s.c., twice daily) | HL-60 xenograft mouse model | [1] |
Table 1: Potency and Efficacy of this compound
| Cell Line | Cancer Type | Sensitivity to this compound | Reference |
| HL-60 | Acute Myeloid Leukemia (AML) | High | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | High | [1] |
| SW620 | Colorectal Cancer | High (MTHFD2-expressing) | [1] |
| LCL-889 | Nontumorigenic lymphoblastoid cell line | Low | [1] |
Table 2: Cellular Sensitivity to this compound in Various Cancer Cell Lines
Affected Cellular Pathways
One-Carbon Metabolism
This compound directly inhibits the cytosolic arm of one-carbon metabolism. The inability to process formate generated by the mitochondria leads to the accumulation of 10-formyl-tetrahydrofolate and a depletion of other folate intermediates required for nucleotide synthesis.
Caption: this compound inhibits cytosolic MTHFD1, leading to a "folate trap."
DNA Replication and Repair
The depletion of thymidylate caused by this compound leads to an imbalance in the deoxyribonucleotide triphosphate (dNTP) pool, specifically an increase in the dUTP/dTTP ratio. This results in the misincorporation of uracil into newly synthesized DNA during replication. The presence of uracil in DNA triggers a DNA damage response, leading to replication stress, the formation of DNA double-strand breaks (visualized by γH2AX foci), and cell cycle arrest.[6]
Caption: Downstream effects of this compound on DNA integrity and cell fate.
Apoptosis
The accumulation of DNA damage and unresolved replication stress ultimately triggers the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases, such as caspase-3 and caspase-7, leading to programmed cell death.
Experimental Protocols
The following sections provide an overview of the key experimental protocols used to elucidate the cellular effects of this compound. While detailed, step-by-step instructions are beyond the scope of this guide, the principles and key reagents are outlined.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is used to verify the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology Overview:
-
Cell Treatment: Treat intact cells (e.g., HL-60) with various concentrations of this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble MTHFD1 and MTHFD2 in the supernatant by Western blotting or other immunoassays. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement.[7][8]
Alkaline Comet Assay with Uracil DNA Glycosylase (UNG)
Principle: This assay is used to detect the presence of uracil in DNA. UNG is an enzyme that specifically recognizes and excises uracil bases from DNA, creating abasic sites that are then converted to single-strand breaks under alkaline conditions. These breaks are visualized by single-cell gel electrophoresis (comet assay).
Methodology Overview:
-
Cell Treatment and Embedding: Treat cells with this compound, then embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and most proteins, leaving behind the nucleoids.
-
UNG Digestion: Incubate the slides with UNG to excise uracil bases.
-
Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA and separate the DNA fragments by electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope. The "comet tail" length is proportional to the amount of DNA damage (uracil incorporation).[9][10]
LC-MS/MS for dNTP Pool Analysis
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the levels of individual dNTPs in cell extracts.
Methodology Overview:
-
Cell Lysis and Extraction: Lyse this compound-treated cells and extract the nucleotides, often using a cold methanol-based method.
-
Chromatographic Separation: Separate the different dNTPs using liquid chromatography, typically with a column that can resolve these highly polar molecules.
-
Mass Spectrometry Detection: Quantify the individual dNTPs using a tandem mass spectrometer, which provides high specificity and sensitivity.[1][11]
Apoptosis Assays
Principle: Apoptosis is quantified by detecting markers of programmed cell death, such as the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (propidium iodide staining), or the activation of caspases.
Methodology Overview (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with this compound for various times and at different concentrations.
-
Staining: Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[12]
Methodology Overview (Caspase Activity Assay):
-
Cell Lysis: Prepare lysates from this compound-treated cells.
-
Substrate Incubation: Incubate the lysates with a colorimetric or fluorometric substrate specific for caspase-3/7.
-
Signal Detection: Measure the cleavage of the substrate using a spectrophotometer or fluorometer.[13][14]
Mechanisms of Resistance
Understanding potential resistance mechanisms is crucial for the clinical development of this compound.
-
MTHFD1 Mutation: A Q100A mutation in MTHFD1 has been shown to confer partial resistance to this compound.[3]
-
Upregulation of SHMT1: The cytosolic enzyme SHMT1 can provide an alternative route for one-carbon units for thymidylate synthesis, potentially compensating for the effects of this compound.[15]
-
Drug Efflux and Transport: Alterations in drug transporters that may be responsible for this compound uptake could also contribute to resistance.
Conclusion
This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. Its unique mechanism of action, the "folate trap," leads to a cascade of events culminating in DNA damage and apoptosis. This technical guide provides a foundational understanding of the cellular pathways affected by this compound, supported by quantitative data and experimental methodologies. Further research into the nuances of its mechanism, potential resistance pathways, and combination therapies will be critical for its successful clinical translation.
Experimental Workflows and Logical Relationships
Caption: Logical flow from experimental validation to cellular effects of this compound.
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 11. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mpbio.com [mpbio.com]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 15. aacrjournals.org [aacrjournals.org]
The MTHFD1/2 Inhibitor TH9619 Disrupts Nucleotide Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH9619 is a novel small molecule inhibitor of methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1/2), key enzymes in one-carbon (1C) metabolism. This pathway is critical for the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. Cancer cells, with their high proliferative rate, are particularly dependent on 1C metabolism, making its components attractive targets for anti-cancer therapies. This compound exhibits potent and selective anti-proliferative activity against a range of cancer cell lines, particularly those with high expression of the mitochondrial isoform MTHFD2. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on nucleotide biosynthesis. We present quantitative data on its enzymatic and cellular activity, detail key experimental protocols for its study, and provide visual representations of the involved pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a potent dual inhibitor of the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[1][2] However, its cellular mechanism of action is primarily driven by the inhibition of the cytosolic enzyme MTHFD1.[2][3] In cancer cells with high MTHFD2 expression, there is a significant efflux of formate from the mitochondria into the cytoplasm. This formate is utilized by MTHFD1 to produce 10-formyl-tetrahydrofolate (10-CHO-THF), a key precursor for purine synthesis.
The inhibition of MTHFD1 by this compound leads to a phenomenon termed a "folate trap," where 10-CHO-THF accumulates in the cytoplasm.[2] This accumulation sequesters the available tetrahydrofolate (THF) pool, leading to a depletion of other essential folate species, most notably 5,10-methylene-tetrahydrofolate (5,10-CH2-THF). As 5,10-CH2-THF is the direct one-carbon donor for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) by thymidylate synthase (TYMS), its depletion results in a sharp decrease in thymidylate production.[3] The consequent "thymineless" state induces replication stress, S-phase cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3]
Interestingly, the cytotoxic effect of this compound can be potentiated by the presence of hypoxanthine. Hypoxanthine can be salvaged to produce purines, which in turn provides feedback inhibition on the de novo purine synthesis pathway. This further reduces the consumption of 10-CHO-THF, exacerbating the folate trap and the downstream depletion of thymidylate.[2]
Quantitative Data
Table 1: Enzymatic Inhibition of this compound
| Target | IC50 (nM) | Reference |
| MTHFD1 (DC) | Not explicitly stated, but inhibits | [2] |
| MTHFD2 | 47 | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | EC50 (nM) | Notes | Reference |
| HL-60 | Acute Myeloid Leukemia | <50 | Highly sensitive | [3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Potent antiproliferative efficacy | [1] | |
| SW620 (WT) | Colorectal Cancer | Sensitive | [2] | |
| SW620 (MTHFD2-/-) | Colorectal Cancer | Resistant | Demonstrates MTHFD2 dependence | [2] |
| CLL patient-derived cells | Chronic Lymphocytic Leukemia | <50 | [3] | |
| MCL patient-derived cells | Mantle Cell Lymphoma | <50 | [3] | |
| DLBCL patient-derived cells | Diffuse Large B-cell Lymphoma | <50 | [3] | |
| MM patient-derived cells | Multiple Myeloma | Not affected | [3] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Purpose: To verify the direct binding of this compound to its target protein (MTHFD2) in intact cells. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells (e.g., HL-60) with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Heat the cell suspensions in a PCR plate across a temperature gradient for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Detection: Analyze the amount of soluble MTHFD2 in the supernatant by Western blotting or other quantitative protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
DNA Fiber Assay
Purpose: To assess the impact of this compound on DNA replication fork dynamics, specifically fork speed and stalling.
Protocol:
-
Cell Labeling: Sequentially pulse-label cells with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), for a defined period (e.g., 20-30 minutes each). Treat with this compound during the second pulse or between pulses.
-
Cell Lysis and DNA Spreading: Harvest the cells and lyse them on a microscope slide with a lysis buffer. Tilt the slide to allow the DNA to spread, creating long, linear DNA fibers.
-
Immunostaining: Fix the DNA fibers and perform immunofluorescence staining using primary antibodies specific for CldU and IdU, followed by fluorescently labeled secondary antibodies.
-
Microscopy and Analysis: Visualize the DNA fibers using a fluorescence microscope. The length of the CldU and IdU tracks is measured to determine the replication fork speed. An increase in stalled forks (single-color tracks) or a decrease in fork speed indicates replication stress.
Metabolic Tracing with 13C-Serine
Purpose: To trace the metabolic fate of one-carbon units from serine and determine the effect of this compound on nucleotide biosynthesis pathways.
Protocol:
-
Cell Culture: Culture cells in a medium containing 13C-labeled serine.
-
This compound Treatment: Treat the cells with this compound or vehicle control for a specified duration.
-
Metabolite Extraction: Harvest the cells and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the incorporation of 13C into downstream metabolites, including purines and pyrimidines. A decrease in the labeling of thymidylate and an accumulation of labeled 10-formyl-tetrahydrofolate would be indicative of this compound's mechanism of action.
Visualizations
Caption: Mechanism of this compound-induced thymidylate depletion.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: DNA Fiber Assay experimental workflow.
Conclusion
This compound represents a promising novel therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its unique mechanism of action, which involves the induction of a "folate trap" and subsequent thymidylate depletion, provides a clear rationale for its selective anti-cancer activity. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other inhibitors of one-carbon metabolism. A thorough understanding of its effects on nucleotide biosynthesis is crucial for the design of effective clinical trials and the identification of patient populations most likely to benefit from this targeted therapy.
References
Investigating the Downstream Effects of TH9619 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular sequelae following treatment with TH9619, a potent inhibitor of one-carbon metabolism. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a small molecule inhibitor targeting methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1 and MTHFD2), key enzymes in the folate-mediated one-carbon (1C) metabolism pathway.[1][2][3] This pathway is crucial for the biosynthesis of nucleotides and other essential biomolecules required for cell proliferation and survival.[4] Notably, MTHFD2 is frequently overexpressed in various cancer types, making it an attractive target for anti-cancer therapy.[5][6][7] this compound has demonstrated selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells, highlighting its therapeutic potential.[1][4] This guide will delve into the downstream molecular events triggered by this compound, detailing its mechanism of action, impact on cellular processes, and methodologies for its investigation.
Mechanism of Action
This compound exerts its effects by inhibiting the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[3] However, within a cellular context, this compound does not effectively target mitochondrial MTHFD2. Instead, it primarily acts on nuclear MTHFD2 and cytosolic MTHFD1.[1][2][8] This specific targeting leads to a critical disruption in the 1C metabolic pathway.
The inhibition of cytosolic MTHFD1 by this compound, downstream of mitochondrial formate production, results in the accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF).[1][2][8] This accumulation effectively sequesters the available folate pool, a phenomenon termed "folate trapping."[2][7][8] The trapping of folate in the form of 10-CHO-THF has profound downstream consequences for nucleotide biosynthesis.
Downstream Signaling and Cellular Effects
The primary downstream consequence of the folate trap induced by this compound is the depletion of thymidylate.[1][2][7] This occurs because the conversion of 10-CHO-THF to other folate intermediates necessary for thymidylate synthesis is blocked. The subsequent depletion of the thymidine triphosphate (dTTP) pool leads to a cascade of events that ultimately compromise genomic integrity and cell viability.
Induction of Replication Stress and DNA Damage
A critical downstream effect of thymidylate depletion is the increased misincorporation of uracil into DNA during replication.[1][4][9] The cellular machinery for DNA replication can mistakenly use deoxyuridine triphosphate (dUTP) instead of dTTP. The subsequent attempts by the base excision repair (BER) pathway to remove the uracil can lead to the formation of single-strand breaks and, upon replication fork collapse, double-strand breaks. This cascade of events manifests as significant replication stress.[9][10]
Cell Cycle Arrest and Apoptosis
The induction of DNA damage and replication stress triggers cellular checkpoint responses, leading to an arrest in the S-phase of the cell cycle.[3][10] This S-phase arrest is a cellular attempt to repair the DNA damage before proceeding with cell division. However, in cancer cells treated with effective concentrations of this compound, the level of DNA damage is often irreparable, leading to the activation of the apoptotic cell death pathway.[1][3][4] this compound has been shown to selectively induce apoptosis in leukemia cells.[1][4]
The following diagram illustrates the signaling pathway initiated by this compound treatment:
Caption: Signaling cascade initiated by this compound treatment.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (MTHFD1/2) | 47 nM | Biochemical Assay | [3] |
| Anti-proliferative Efficacy | 1 nM - 1 µM | AML and T-ALL Jurkat cells | [3] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment Regimen | Outcome | Reference |
| HL-60 Xenograft (NOG mice) | 30 mg/kg, s.c., twice daily | Impaired cancer progression, lowered systemic thymidine | [3] |
| HL-60 Xenograft (NOG mice) | 60 mg/kg, four times daily | Significantly improved survival | [5] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the downstream effects of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound.
-
Methodology:
-
Seed cancer cells (e.g., HL-60, SW620) in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of this compound for a specified duration (e.g., 96 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Measure absorbance or luminescence and normalize to vehicle-treated control cells.
-
Calculate EC50/IC50 values using non-linear regression analysis.
-
Western Blotting for Protein Expression and Signaling
-
Objective: To analyze changes in protein levels and activation of signaling pathways (e.g., DNA damage response).
-
Methodology:
-
Treat cells with this compound for various time points.
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., γH2AX, PARP, Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize protein levels to a loading control (e.g., β-actin, GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with this compound for desired durations.
-
Harvest and fix cells in cold 70% ethanol.
-
Wash cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of single cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.
-
DNA Fiber Assay for Replication Stress
-
Objective: To directly visualize and quantify replication fork dynamics.
-
Methodology:
-
Pulse-label cells with 5-chloro-2'-deoxyuridine (CldU) followed by a second pulse with 5-iodo-2'-deoxyuridine (IdU), with or without this compound treatment in between.
-
Lyse cells and spread the DNA fibers on glass slides.
-
Denature the DNA and perform immunodetection using primary antibodies against CldU and IdU, followed by fluorescently labeled secondary antibodies.
-
Capture images using a fluorescence microscope.
-
Measure the length of the CldU and IdU tracks to determine replication fork speed and stalling.
-
The following diagram outlines a general experimental workflow for assessing the effects of this compound:
Caption: A generalized workflow for studying this compound's effects.
Conclusion
This compound represents a promising therapeutic candidate that exploits the metabolic vulnerabilities of cancer cells. Its unique mechanism of inducing a "folate trap" leads to thymidylate depletion, replication stress, and ultimately, apoptotic cell death. The detailed understanding of these downstream effects, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development and clinical translation of this compound and other inhibitors of one-carbon metabolism.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. researchgate.net [researchgate.net]
- 6. Novel hematological cancer drug target - SciLifeLab [scilifelab.se]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Nuclear MTHFD2 in the Efficacy of TH9619: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology due to its significant upregulation across a wide array of human cancers and low to absent expression in most normal adult tissues.[1][2][3] This differential expression provides a therapeutic window for selective cancer cell targeting. TH9619, a potent small-molecule inhibitor of both MTHFD1 and MTHFD2, has demonstrated significant preclinical efficacy, particularly in MTHFD2-expressing cancers.[4][5][6] This technical guide delves into the intricate role of nuclear MTHFD2 in the mechanism of action and overall efficacy of this compound. It consolidates key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction: MTHFD2 as a Cancer-Specific Metabolic Target
One-carbon (1C) metabolism is a critical network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, which are fundamental for rapidly proliferating cancer cells.[7] MTHFD2 is a key enzyme in the mitochondrial 1C pathway, and its overexpression is a hallmark of many tumor types, correlating with poor prognosis.[1][8][9][10] While its canonical role is in mitochondrial formate production, recent studies have unveiled a non-canonical function for MTHFD2 within the nucleus.[3][11][12][13][14] This nuclear localization is implicated in DNA replication and repair, further cementing its importance in cancer cell biology.[11]
This compound was developed as a dual inhibitor of MTHFD1 and MTHFD2.[4] Its mechanism of action, however, is more nuanced than simple enzymatic inhibition and is critically dependent on the subcellular localization of MTHFD2.
The Role of Nuclear MTHFD2 in this compound's Mechanism of Action
This compound's efficacy is intrinsically linked to the presence and activity of both mitochondrial and nuclear MTHFD2, yet its direct target within the cell is not mitochondrial MTHFD2.[6][11][15]
Key Mechanistic Insights:
-
Nuclear Engagement: this compound engages with and stabilizes nuclear MTHFD2.[6][11][15]
-
Mitochondrial Bypass: The compound does not penetrate the mitochondria to inhibit the larger mitochondrial pool of MTHFD2.[6][15] Consequently, the formate overflow from mitochondria, a characteristic of MTHFD2-expressing cancer cells, continues unabated.[11][15]
-
The "Folate Trap": The primary cytotoxic effect of this compound stems from its inhibition of the cytosolic/nuclear enzyme MTHFD1.[5][11][15] This inhibition leads to the accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF), effectively trapping folate in a form that cannot be utilized for thymidylate synthesis.[6][15]
-
Thymidylate Depletion and Replication Stress: The sequestration of the folate pool leads to a depletion of thymidylate, a crucial component for DNA synthesis. This results in the misincorporation of uracil into DNA, causing replication stress, S-phase arrest, and ultimately, apoptosis in cancer cells.[4][6][11]
-
Requirement for MTHFD2 Expression: The cytotoxic effects of this compound are significantly more pronounced in cancer cells with high MTHFD2 expression.[5][15] MTHFD2-knockout cells are resistant to this compound, highlighting that the formate overflow driven by mitochondrial MTHFD2 is a prerequisite for the "folate trap" mechanism.[6][15]
In essence, the efficacy of this compound is not due to the direct inhibition of nuclear MTHFD2's enzymatic activity but rather relies on the metabolic context created by high MTHFD2 expression (formate overflow) to enable the potent, targeted inhibition of MTHFD1, leading to a lethal metabolic catastrophe for the cancer cell.
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound's efficacy and MTHFD2 expression.
| Parameter | Value | Enzyme(s) | Reference |
| IC50 | 47 nM | MTHFD1/2 | [4] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Cell Line | Cancer Type | Treatment | Outcome | Reference |
| HL-60 | Acute Myeloid Leukemia (AML) | This compound | Strong antiproliferative efficacy | [4] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | This compound | Strong antiproliferative efficacy | [4] |
| SW620 | Colorectal Cancer | This compound | Cell death in MTHFD2-expressing cells | [15] |
| CLL, MCL, DLBCL patient-derived cells | B-cell malignancies | This compound | High in vitro sensitivity (IC50 < 50nM) | [5] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines.
| Model | Cancer Type | Treatment | Key Findings | Reference |
| HL-60 Xenograft (NOG mice) | Acute Myeloid Leukemia (AML) | 30 mg/kg this compound, s.c., twice daily for 50 days | Impaired cancer progression, lowered systemic thymidine levels, significantly prolonged survival. | [4] |
| HL-60 Xenograft (NSG mice on low folate diet) | Acute Myeloid Leukemia (AML) | 60 mg/kg this compound, four times daily | Significantly improved survival compared to vehicle and AraC. | [1] |
| OSU-CLL, MEC-1 Xenograft | Chronic Lymphocytic Leukemia | This compound | Strikingly improves mouse survival. | [5] |
Table 3: In Vivo Efficacy of this compound.
| Cancer Type | MTHFD2 Expression Level (Compared to Normal Tissue) | Reference |
| Breast Invasive Carcinoma (BRCA) | Overexpressed | [8] |
| Lung Adenocarcinoma (LUAD) | Significantly increased | [10] |
| Various Cancers (TCGA data) | Upregulated in most cancer types | [9] |
Table 4: MTHFD2 Expression in Cancer.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound and MTHFD2.
Cell Viability and Proliferation Assays (MTT/MTS Assay)
These colorimetric assays are used to assess the effect of this compound on cancer cell viability and proliferation.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for a specified duration (e.g., 96 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[16][17]
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.[16][17]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[16]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify the direct binding of a drug to its target protein in a cellular environment.
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Protocol Outline:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Cool the samples and lyse the cells (if not already lysed).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble MTHFD2 at each temperature by Western blotting or other protein detection methods.
-
A shift in the melting curve for this compound-treated samples compared to the control indicates target engagement.
-
RNA Interference (RNAi) for MTHFD2 Knockdown
RNAi is used to specifically silence the expression of the MTHFD2 gene to study its role in this compound's efficacy.
-
Principle: Small interfering RNAs (siRNAs) complementary to the MTHFD2 mRNA sequence are introduced into cells, leading to the degradation of the target mRNA and a reduction in MTHFD2 protein levels.
-
Protocol Outline:
-
Design and synthesize siRNAs targeting MTHFD2. At least two different effective siRNAs should be used to confirm specificity.
-
Transfect the siRNAs into cancer cells using a suitable transfection reagent.
-
Incubate the cells for a period sufficient to achieve significant knockdown of MTHFD2 (e.g., 48-72 hours).
-
Confirm MTHFD2 knockdown at both the mRNA (e.g., by qRT-PCR) and protein (e.g., by Western blot) levels.
-
Perform cell viability or other functional assays on the MTHFD2-knockdown cells in the presence and absence of this compound.
-
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy and therapeutic potential of this compound.
-
Principle: Human cancer cells are implanted into immunodeficient mice to establish tumors. The mice are then treated with this compound to assess its effect on tumor growth and survival.
-
Protocol Outline:
-
Select an appropriate immunodeficient mouse strain (e.g., NOG or NSG mice for AML models).
-
Implant human cancer cells (e.g., HL-60) into the mice, either subcutaneously or intravenously.
-
Once tumors are established or the leukemia is engrafted, randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., 30 mg/kg, s.c., twice daily). A vehicle control is administered to the control group.
-
Monitor tumor growth by caliper measurements (for solid tumors) or by assessing disease burden through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow (for leukemia models).
-
Monitor the overall health and survival of the mice.
-
At the end of the study, tumors and tissues can be harvested for further analysis (e.g., target engagement by CETSA, biomarker analysis).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cytotoxicity in MTHFD2-expressing cancer cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating the efficacy of this compound.
Conclusion and Future Directions
The efficacy of this compound is a prime example of exploiting cancer-specific metabolic reprogramming for therapeutic gain. The dual requirement of high MTHFD2 expression and the subsequent inhibition of MTHFD1 by this compound creates a highly selective and potent anti-cancer effect. The engagement of this compound with nuclear MTHFD2, while not the primary driver of cytotoxicity, may contribute to the overall cellular response and warrants further investigation, particularly in the context of DNA damage repair.
Future research should focus on:
-
Biomarker Development: Identifying robust biomarkers, beyond MTHFD2 expression, to predict patient response to this compound.
-
Combination Therapies: Exploring synergistic combinations of this compound with other anti-cancer agents, such as those that induce DNA damage or further disrupt nucleotide metabolism.
-
Clinical Translation: The promising preclinical data for this compound supports its continued development and evaluation in clinical trials for patients with MTHFD2-overexpressing tumors.
This in-depth understanding of the role of nuclear MTHFD2 in this compound's efficacy is crucial for the rational design of future clinical studies and the development of the next generation of metabolism-targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of MTHFD2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. library.ehaweb.org [library.ehaweb.org]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTHFD2 links RNA methylation to metabolic reprogramming in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Nuclear localization of MTHFD2 is required for correct mitosis progression [ideas.repec.org]
- 13. Nuclear localization of MTHFD2 is required for correct mitosis progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TH9619 in Acute Myeloid Leukemia (AML) Cell Lines
For Research Use Only.
Introduction
TH9619 is a potent and selective dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2), key enzymes in one-carbon (1C) metabolism.[1][2] Upregulation of 1C metabolism is a critical metabolic adaptation in many cancers, including Acute Myeloid Leukemia (AML), to meet the high demand for nucleotides for DNA replication and repair. This compound exerts its anti-leukemic activity by inducing thymidylate depletion, which leads to replication stress, S-phase cell cycle arrest, and ultimately, apoptosis in AML cells.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in AML cell lines.
Mechanism of Action of this compound in AML
This compound targets the MTHFD1 and MTHFD2 enzymes, which are crucial for the conversion of tetrahydrofolate (THF) derivatives, essential for purine and thymidylate synthesis. By inhibiting these enzymes, this compound disrupts the production of building blocks necessary for DNA synthesis. This leads to an imbalance in the nucleotide pool, specifically a depletion of thymidine, causing replication stress and the accumulation of DNA damage. Consequently, AML cells undergo cell cycle arrest in the S-phase and are driven towards apoptosis. Studies have shown that this compound has a high degree of selectivity for cancer cells over non-tumorigenic cells.
References
Application Notes: Dosing and Administration of TH9619 in Mouse Xenograft Models
Introduction
TH9619 is a novel, potent small-molecule inhibitor targeting the one-carbon (1C) metabolism enzymes MTHFD1 (methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1) and MTHFD2.[1][2] In cancer cells, which often upregulate the 1C pathway to meet the high demand for nucleotides for proliferation, this compound induces a cytotoxic effect.[1][3] Its mechanism involves the inhibition of MTHFD1 downstream of mitochondrial formate production, leading to the accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF).[2][4] This "folate trapping" depletes the pool of free tetrahydrofolate, which in turn inhibits thymidylate synthesis, causing uracil misincorporation into DNA, replication stress, and ultimately, cancer cell death.[3][5][6] These application notes provide a summary of dosing and administration protocols for this compound in preclinical mouse xenograft models based on published studies.
Mechanism of Action: Folate Trapping
This compound's primary mechanism in MTHFD2-expressing cancer cells is not the direct inhibition of mitochondrial MTHFD2, as the compound does not appear to enter mitochondria.[2][4] Instead, it inhibits cytosolic and nuclear MTHFD1.[4][5] In cancer cells that overexpress MTHFD2, there is a significant overflow of formate from the mitochondria into the cytosol. This compound's inhibition of MTHFD1 blocks the conversion of 10-CHO-THF, causing it to accumulate. This trapping sequesters the folate pool, starving other essential pathways, most critically the synthesis of thymidylate, a key DNA building block.[5][7]
Caption: this compound inhibits MTHFD1, causing a "folate trap" that depletes thymidylate for DNA synthesis.
Quantitative Data Summary
The following tables summarize the dosing and pharmacokinetic data for this compound from various mouse xenograft studies.
Table 1: Dosing Regimens in Efficacy Studies
| Xenograft Model | Mouse Strain | This compound Dose & Frequency | Administration Route | Key Findings & Reference |
| HL-60 (AML) | NOG | 30 mg/kg, twice daily (bid) | Subcutaneous | Significantly improved overall survival compared to vehicle control.[8] |
| HL-60 (AML) | NSG | 60 mg/kg, four times daily | Subcutaneous | Outperformed standard-of-care cytarabine (AraC) in improving survival.[6] |
| OSU-CLL, MEC-1 | Custom Model* | Not Specified | Not Specified | Strikingly improved mouse survival and eradicated established primary tumors.[9] |
*Note: This model utilized CLL cells with TK1 deletion in mice fed a low folate diet to better mimic human physiology.[9]
Table 2: Dose Tolerability Study
| Mouse Strain | This compound Dose & Frequency | Administration Route | Duration | Outcome & Reference |
| NOD-SCID | 90 mg/kg, twice daily (bid) | Subcutaneous | 2 weeks (4 doses total) | The dose was tolerated with no significant impact on body weight reported.[6][10] |
Table 3: Pharmacokinetic Parameters
| Mouse Strain | This compound Dose | Administration Route | Parameter | Value (mean ± SD) & Reference |
| NOG | 10 mg/kg | Subcutaneous | Plasma Concentration | Data available but specific values require consulting the source figures.[6][10] |
| NOG (HL-60 Xenograft) | 30 mg/kg, twice daily | Subcutaneous | Plasma Concentration (at 15 min post-dose) | ~12,000 nM[8] |
| NOG (HL-60 Xenograft) | 30 mg/kg, twice daily | Subcutaneous | Plasma Concentration (at 30 min post-dose) | ~10,000 nM[8] |
Experimental Protocols
Protocol 1: Animal Models and Dietary Considerations
Researchers have noted that standard mouse xenograft models may not fully predict this compound efficacy in humans due to significantly higher plasma levels of thymidine and folate in mice.[5][9] These metabolites can compromise the cytotoxic effects of this compound.[9] Therefore, it is highly recommended to use a customized dietary protocol.
-
Animal Strains: Immunocompromised mice such as NOG (NOD.Cg-Prkdcscid Il2rgtm1Sug/JicTac), NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), or NOD-SCID are suitable for xenograft studies.[6][11]
-
Housing: House animals in individually ventilated cages under a 12:12 light:dark cycle with controlled temperature and humidity.[11]
-
Diet (Crucial): To better model human physiology and maximize this compound efficacy, place mice on a folic acid-deficient diet for a period (e.g., two weeks) before and during the study.[9][11] Standard chow can be used for control groups or if this variable is not being tested.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
Protocol 2: Xenograft Model Establishment (HL-60 AML Model)
-
Cell Culture: Culture HL-60 (human acute myeloid leukemia) cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Preparation: On the day of injection, harvest cells, wash with sterile PBS or saline, and resuspend at the desired concentration (e.g., 5 x 10⁶ cells per 200 µL). Maintain cells on ice.
-
Implantation: For a systemic model, inject the cell suspension intravenously (IV) via the tail vein of 6- to 8-week-old female NOG or NSG mice.[11] For subcutaneous models, inject the cells into the flank.
-
Tumor Establishment: Allow tumors to establish. For systemic models, this may be a set number of days post-injection (e.g., 6-11 days).[10] For subcutaneous models, wait until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
Protocol 3: this compound Formulation and Administration
-
Formulation: The specific vehicle for this compound solubilization is critical for in vivo delivery. While not always explicitly detailed in abstracts, typical formulations for subcutaneous delivery involve vehicles such as a mixture of Solutol HS 15, DMSO, and saline. Researchers must perform formulation development or consult specific publications for the exact, validated vehicle composition.
-
Dose Calculation: Calculate the required dose for each mouse based on its most recent body weight measurement. Doses ranging from 30 mg/kg to 90 mg/kg have been tested.[8][10]
-
Administration: Administer the formulated this compound via subcutaneous (SC) injection. The frequency can range from twice daily (bid) to four times daily, depending on the study's design.[6][8]
Protocol 4: Efficacy and Tolerability Monitoring
-
Efficacy Measurement:
-
Survival: Monitor mice daily and record survival. The primary endpoint is often a significant increase in overall survival compared to a vehicle-treated control group.[6][8]
-
Tumor Burden (for SC models): Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
-
Tolerability Measurement:
-
Target Engagement (Optional): At the end of the study, tumor samples can be collected to confirm in vivo target engagement using methods like the Cellular Thermal Shift Assay (CETSA).[6]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a this compound efficacy study in a mouse xenograft model.
Caption: Workflow for this compound in vivo xenograft studies from preparation to endpoint analysis.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells | SLU publication database (SLUpub) [publications.slu.se]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. library.ehaweb.org [library.ehaweb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: TH9619 Solubility and Stability in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH9619 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1/2), key enzymes in one-carbon (1C) metabolism.[1][2] By targeting these enzymes, this compound disrupts the synthesis of nucleotides, primarily causing thymidylate depletion, which leads to replication stress and apoptosis in cancer cells.[1][3] Its efficacy in preclinical models of acute myeloid leukemia (AML) and other cancers has positioned it as a promising therapeutic candidate.[1][4] Accurate preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible results in cell-based assays. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for in vitro studies; however, understanding the solubility and stability of this compound in DMSO is paramount. These application notes provide detailed protocols for assessing the solubility and stability of this compound in DMSO for cell culture applications.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 2.5 mg/mL (≥ 5.54 mM) | [5] |
| Stock Solution Concentration | Typically prepared at 10 mM in DMSO | [5][6] |
Signaling Pathway of this compound
This compound inhibits the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[2] In cancer cells, this leads to an accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF), a phenomenon described as a "folate trap".[2][7] This trapping depletes the pool of tetrahydrofolate available for other essential reactions, most notably the synthesis of thymidylate, a critical component of DNA. The resulting thymidylate depletion leads to the misincorporation of uracil into DNA during replication, causing replication stress, DNA damage, and ultimately, cell death.[1][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 451.39 g/mol .
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If precipitation is observed, gentle warming (e.g., 37°C for 5-10 minutes) and/or sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber vials) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Storage of Stock Solution:
Protocol 2: Assessment of this compound Solubility in DMSO (Equilibrium Solubility)
This protocol determines the maximum equilibrium solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Shaker or rotator
-
Microcentrifuge
-
HPLC or LC-MS system
Procedure:
-
Add an excess amount of this compound powder to a microcentrifuge tube.
-
Add a defined volume of DMSO (e.g., 500 µL).
-
Incubate the tube on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[8]
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10 minutes to pellet the excess, undissolved solid.[8]
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in DMSO.
-
Analyze the diluted samples by a validated HPLC-UV or LC-MS method to quantify the concentration of this compound.
-
Calculate the original concentration in the supernatant to determine the equilibrium solubility.
Protocol 3: Assessment of this compound Stability in DMSO
This protocol evaluates the long-term stability of this compound in DMSO under different storage conditions.
Materials:
-
10 mM this compound in DMSO stock solution
-
Amber glass vials
-
HPLC or LC-MS system
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Time-Zero (T0) Analysis: Immediately analyze an aliquot of the stock solution by HPLC or LC-MS to determine the initial purity and concentration.[8]
-
Dispense aliquots of the remaining stock solution into several amber glass vials, minimizing headspace.
-
Store the vials under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature), protected from light.
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample by the same HPLC or LC-MS method used for the T0 analysis.
-
Calculate the purity of this compound at each time point by comparing the peak area of the parent compound to the total peak area of all components.
-
Compare the purity at each time point to the initial purity to assess the extent of degradation.
Best Practices for Cell Culture Applications
-
Final DMSO Concentration: When preparing working solutions for cell culture, it is crucial to maintain a final DMSO concentration that is non-toxic to the cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, with a concentration of ≤0.1% being preferable to minimize off-target effects.[9][10][11]
-
Controls: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
-
Serial Dilutions: To avoid precipitation of this compound when diluting the DMSO stock solution into aqueous culture medium, perform serial dilutions. A stepwise reduction in the DMSO concentration is recommended.[12]
-
Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation. If the solution is not clear, it should not be used.
By following these application notes and protocols, researchers can ensure the accurate preparation, storage, and use of this compound in cell culture experiments, leading to more reliable and reproducible data.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | MTHFD | 2379556-22-4 | Invivochem [invivochem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. emulatebio.com [emulatebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for TH9619-Induced Apoptosis in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH9619 is a potent and selective small-molecule inhibitor of the bifunctional enzyme methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD1/2).[1][2] These enzymes are critical components of one-carbon (1C) metabolism, a metabolic pathway frequently upregulated in cancer cells to meet the high demand for nucleotides for proliferation.[2][3] this compound selectively induces apoptosis in cancer cells, demonstrating significant therapeutic potential.[4][5] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in in vitro cancer cell models.
Mechanism of Action
This compound primarily targets the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[1][2] In cancer cells with high expression of MTHFD2, this compound's inhibition of the cytosolic MTHFD1 leads to the accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF), a phenomenon described as "folate trapping".[3][6] This trapping depletes the pool of tetrahydrofolate available for thymidylate synthesis, leading to a deficiency in thymidine. The resulting imbalance in nucleotide pools causes replication stress, misincorporation of uracil into DNA, DNA damage, and subsequent cell cycle arrest in the S-phase, ultimately triggering apoptosis.[5][6][7] Notably, this compound has been shown to engage with nuclear MTHFD2 but does not inhibit mitochondrial MTHFD2.[2][3]
Data Summary: Effective Concentrations of this compound for Apoptosis Induction
The effective concentration of this compound for inducing apoptosis varies depending on the cancer cell line and experimental conditions. The following table summarizes reported concentrations and their effects.
| Cell Line | Cancer Type | Concentration Range | Effect | Reference |
| HL-60 | Acute Myeloid Leukemia (AML) | 1 nM - 1 µM | Strong antiproliferative efficacy | [1] |
| HL-60 | Acute Myeloid Leukemia (AML) | EC50 = 11 nM | Potent in vitro killing | [3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 1 nM - 1 µM | Strong antiproliferative efficacy | [1] |
| SW620 | Colorectal Cancer | 1-100 µM | Targets MTHFD1 | [1] |
| SW620 (MTHFD2-expressing) | Colorectal Cancer | Low nanomolar | Reduced viability in human plasma-like medium | [6] |
| HCT116 | Colorectal Cancer | 63 nM | Dose-dependent decrease in mitotic index and induction of anaphase defects | [8] |
| Various B-cell malignancies (CLL, MCL, DLBCL) | B-cell malignancies | IC50 < 50 nM | High in vitro sensitivity, leading to cell cycle arrest and apoptosis | [9] |
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. library.ehaweb.org [library.ehaweb.org]
Using TH9619 in combination with low-folate diet in vivo
Application Note & Protocol
Topic: In Vivo Application of TH9619 in Combination with a Low-Folate Dietary Regimen
AN-ID: MTHFD-T9619-IV-LF-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent small-molecule inhibitor of the one-carbon (1C) metabolism enzymes Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase 1 and 2 (MTHFD1/2).[1] MTHFD2 is highly expressed in various cancers and embryonic tissues but is largely absent in normal adult tissues, making it a compelling therapeutic target.[2][3] this compound exerts its anticancer effects through a novel "folate trapping" mechanism. By inhibiting cytosolic MTHFD1, it causes the accumulation of the intermediate 10-formyl-tetrahydrofolate (10-CHO-THF).[4][5] This trapping depletes the free tetrahydrofolate pool required for thymidylate synthesis, leading to uracil misincorporation into DNA, replication stress, and selective apoptosis in MTHFD2-expressing cancer cells.[6][7]
Preclinical studies have demonstrated that the in vivo efficacy of this compound is significantly enhanced when combined with a low-folate diet.[1][4] Standard laboratory mouse chow contains high levels of folate, which can counteract the therapeutic effect of this compound by replenishing the folate cycle.[8][9] This application note provides a detailed protocol for evaluating the synergistic antitumor activity of this compound and a low-folate diet in a murine xenograft model.
Principle of Synergy: Targeting the Folate Cycle
The combination of a low-folate diet and this compound creates a dual assault on the cancer cell's 1C metabolism.
-
Low-Folate Diet: Systemically reduces the availability of folate, the essential precursor for the entire 1C metabolic pathway. This limits the substrate available for producing nucleotides (purines, thymidylate) and other critical metabolites.
-
This compound Action: While this compound inhibits both MTHFD1 and MTHFD2, its key cellular action is the inhibition of cytosolic MTHFD1.[5] In MTHFD2-expressing cancer cells, formate is continuously exported from the mitochondria. This compound's inhibition of MTHFD1 downstream of this formate production leads to the toxic accumulation of 10-CHO-THF.[5][10] This sequesters the already limited folate pool, critically starving the cell of thymidylate (dTMP) and leading to cell death.[4][7]
The diagram below illustrates this synergistic mechanism.
Caption: this compound and a low-folate diet synergistically disrupt 1C metabolism.
Experimental Protocols
This protocol is designed for a subcutaneous xenograft mouse model of Acute Myeloid Leukemia (AML) using HL-60 cells, based on published efficacy studies.[1]
Materials and Reagents
-
Compound: this compound (MedChemExpress, HY-136369 or equivalent)
-
Cell Line: HL-60 (ATCC® CCL-240™)
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NOG mice), female, 6-8 weeks old.
-
Vehicle Solution: Sterile PBS, pH 7.4.
-
Diets:
-
Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
-
Xenograft Implantation: Matrigel® Basement Membrane Matrix.
-
Equipment: Calipers, analytical balance, sterile syringes and needles (27G), animal housing facilities.
Experimental Workflow
The overall experimental timeline is depicted below.
Caption: A typical timeline for an in vivo this compound efficacy study.
Detailed Procedures
Step 1: Acclimatization and Dietary Regimen (Day -14)
-
Acclimatize mice to the animal facility for at least one week.
-
Two weeks prior to tumor cell implantation, randomize mice into two dietary cohorts:
-
Control Diet (CD) Cohort: Receives control diet.
-
Low-Folate Diet (LFD) Cohort: Receives low-folate diet.
-
-
Provide diets and water ad libitum for the entire duration of the study. Monitor body weight twice weekly.
Step 2: Tumor Cell Implantation (Day 0)
-
Culture HL-60 cells according to standard protocols.
-
On the day of implantation, harvest cells and verify viability (>95%).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (10 x 10⁶ cells) into the right flank of each mouse.
Step 3: Tumor Growth Monitoring and Randomization (Day ~7)
-
Monitor tumor growth daily using digital calipers starting 5-7 days post-implantation.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When average tumor volume reaches 100-150 mm³, randomize mice from each dietary cohort into treatment groups (n=5-8 mice per group), ensuring similar average tumor volumes across all groups.
Step 4: this compound Formulation and Administration (Start Day 8)
-
Formulation: Prepare a 3 mg/mL stock of this compound in the desired vehicle (e.g., sterile PBS). The final formulation should be prepared fresh daily.
-
Dosing: Administer this compound at a dose of 30 mg/kg, subcutaneously (s.c.), twice daily .[1]
-
The four treatment groups will be:
-
Group 1: Control Diet + Vehicle
-
Group 2: Control Diet + this compound (30 mg/kg)
-
Group 3: Low-Folate Diet + Vehicle
-
Group 4: Low-Folate Diet + this compound (30 mg/kg)
-
-
Administer treatments for the duration specified by the study design (e.g., 21-50 days or until endpoint).[1]
Step 5: Efficacy and Toxicity Monitoring (Daily)
-
Measure tumor volume and body weight at least three times per week.
-
Monitor animals daily for any signs of clinical toxicity (e.g., altered behavior, rough coat, lethargy).
-
The primary endpoint is typically tumor growth inhibition. A survival endpoint may also be used, where the event is defined as tumor volume reaching a predetermined size (e.g., 1500 mm³) or the onset of severe clinical signs.
Data Presentation and Expected Results
Quantitative data should be collected and summarized for clear interpretation. The combination of this compound and a low-folate diet is expected to produce the most significant antitumor effect.
Table 1: Tumor Growth Inhibition (TGI)
(Representative data based on published outcomes)
| Group | Diet | Treatment | Mean Tumor Volume (mm³) at Day 21 | % TGI | P-value (vs. G1) | P-value (vs. G4) |
| 1 | Control | Vehicle | 1250 ± 180 | - | - | < 0.001 |
| 2 | Control | This compound | 980 ± 150 | 21.6% | > 0.05 | < 0.01 |
| 3 | Low-Folate | Vehicle | 1100 ± 165 | 12.0% | > 0.05 | < 0.001 |
| 4 | Low-Folate | This compound | 350 ± 95 | 72.0% | < 0.001 | - |
% TGI calculated relative to the Control Diet + Vehicle group.
Table 2: Body Weight and Survival
(Representative data based on published outcomes)
| Group | Diet | Treatment | Mean Body Weight Change (%) at Day 21 | Median Survival (Days)[1][4] |
| 1 | Control | Vehicle | +2.5% ± 1.0% | 25 |
| 2 | Control | This compound | +1.8% ± 1.2% | 28 |
| 3 | Low-Folate | Vehicle | +1.5% ± 1.5% | 26 |
| 4 | Low-Folate | This compound | +1.0% ± 1.8% | ~40 |
Studies report that the combination treatment does not significantly affect body weight, indicating good tolerability. A significant survival advantage of approximately 2 weeks is expected in the combination group.
Troubleshooting
-
No Tumor Growth: Check cell viability and Matrigel concentration/temperature. Ensure the mouse strain is appropriate (sufficiently immunocompromised).
-
High Variability in Tumor Size: Increase the group size (n) to improve statistical power. Ensure consistent injection technique.
-
Excessive Body Weight Loss (>15%): This may indicate toxicity from the diet or compound. Consider reducing the dose of this compound or providing supplementary hydration. The low-folate diet itself is not expected to cause weight loss.[13]
-
Poor Efficacy: Verify compound formulation and activity. Confirm low folate levels in plasma of mice on the LFD via LC-MS analysis. Note that high levels of thymidine in mouse plasma can also compromise this compound efficacy.[5][8]
Disclaimer: This document is intended for research use only. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. library.ehaweb.org [library.ehaweb.org]
- 9. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells | SLU publication database (SLUpub) [publications.slu.se]
- 11. Investigation of the effects of folate deficiency on embryonic development through the establishment of a folate deficient mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 13. Late-life dietary folate restriction reduces biosynthesis without compromising healthspan in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TH9619 Efficacy Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
TH9619 is a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1 and MTHFD2), key enzymes in one-carbon (1C) metabolism.[1][2][3][4][5][6] This metabolic pathway is critical for the synthesis of nucleotides, the building blocks of DNA. Cancer cells, with their high proliferation rates, are particularly dependent on 1C metabolism to sustain DNA replication. This compound exploits this dependency, leading to the selective killing of cancer cells.[1][2][4]
The mechanism of action of this compound involves the inhibition of MTHFD1 in the cytoplasm, which leads to a depletion of thymidylate, a crucial component for DNA synthesis.[2][3][4][5][6] This induces replication stress, S-phase cell cycle arrest, and ultimately apoptosis (programmed cell death) in cancer cells.[1][2][4] The efficacy of this compound is particularly pronounced in cancer cells with high expression of MTHFD2.[3][5][6] Preclinical studies have demonstrated its antitumor activity in models of acute myeloid leukemia (AML) and B-cell malignancies.[1][2][4][6]
These application notes provide detailed protocols for commonly used cell viability assays to evaluate the efficacy of this compound in vitro. The selection of a specific assay will depend on the research question, cell type, and available equipment.
Data Presentation
The following tables provide a structured overview of the expected outcomes and key parameters for each cell viability assay when testing the efficacy of this compound.
Table 1: Summary of Cell Viability Assays for this compound Efficacy Testing
| Assay | Principle | Endpoint Measured | Typical Plate Format | Detection Method |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7][8][9][10] | Colorimetric signal proportional to the number of metabolically active cells. | 96-well | Spectrophotometer (Absorbance at 570 nm) |
| MTS Assay | Enzymatic reduction of a tetrazolium salt (MTS) by viable cells to produce a soluble formazan product.[7][8][11][12][13] | Colorimetric signal proportional to the number of metabolically active cells. | 96-well | Spectrophotometer (Absorbance at 490 nm) |
| CellTiter-Glo® | Luminescence-based quantification of ATP, an indicator of metabolically active cells.[14][15][16][17] | Luminescent signal proportional to the amount of ATP. | 96-well or 384-well (opaque-walled) | Luminometer |
| Annexin V Assay | Detection of phosphatidylserine (PS) externalization on the outer cell membrane of apoptotic cells using fluorescently labeled Annexin V.[18][19][20] | Percentage of apoptotic, necrotic, and viable cells. | N/A | Flow Cytometer |
Table 2: Expected IC50 Values of this compound in Sensitive Cancer Cell Lines
| Cell Line Type | Expected IC50 Range | Reference |
| Acute Myeloid Leukemia (AML) | Low nanomolar (e.g., <50 nM) | [1][6] |
| B-cell Malignancies (e.g., CLL, MCL, DLBCL) | Low nanomolar (e.g., <50 nM) | [6] |
Note: IC50 values are dependent on the specific cell line and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This assay is similar to the MTT assay but the formazan product is soluble in culture medium, simplifying the protocol.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution directly to each well containing 100 µL of culture medium.[7][8][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.[7][8][11]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[8][11]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous "add-mix-measure" assay quantifies ATP, a marker of metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well or 384-well opaque-walled plates (to prevent luminescence signal cross-talk)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities (luminometer)
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled plate.
-
Incubation: Incubate the plate for the desired treatment period.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[15][16]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[15][16]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15][16] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Luminescence Measurement: Record the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value based on the luminescent signal relative to the vehicle control.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or T-25 flasks
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks at an appropriate density. Treat the cells with this compound at various concentrations (including a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the floating cells from the medium and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the floating and adherent cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits MTHFD1, disrupting nucleotide synthesis and leading to apoptosis.
Caption: General workflow for in vitro cell viability assays.
Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.ehaweb.org [library.ehaweb.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. cohesionbio.com [cohesionbio.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
- 17. scribd.com [scribd.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. kumc.edu [kumc.edu]
Application Note: Analyzing Cell Cycle Arrest Induced by TH9619 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
TH9619 is a potent small molecule inhibitor of methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1 and MTHFD2), key enzymes in the one-carbon (1C) metabolic pathway.[1][2] This pathway is crucial for the synthesis of nucleotides necessary for DNA replication and repair. In cancer cells, which exhibit a high proliferative rate and increased demand for nucleotides, the 1C metabolism pathway is often upregulated.[3] this compound exploits this dependency by disrupting the production of thymidylate, leading to replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis.[1][4] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action of this compound
This compound dually targets the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[2] A key aspect of its mechanism is the differential targeting of MTHFD2 isoforms. While this compound engages with nuclear MTHFD2, it does not inhibit the mitochondrial isoform.[3][4] This leads to a continuous overflow of formate from the mitochondria, which is then trapped in the cytoplasm as 10-formyl-tetrahydrofolate due to the inhibition of MTHFD1.[3][4] This "folate trap" sequesters the folate pool, leading to a significant depletion of thymidylate.[3] The resulting nucleotide imbalance induces replication stress during the S-phase of the cell cycle, causing cell cycle arrest and subsequent apoptosis.[1][2]
Caption: Signaling pathway of this compound-induced cell cycle arrest.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HL-60, SW620)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[5]
-
RNase A (100 µg/mL, DNase free)[5]
-
Flow cytometer
Cell Culture and Treatment
-
Seed cells in appropriate culture vessels and allow them to attach and resume logarithmic growth.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).
Sample Preparation for Flow Cytometry
The following protocol is a general guideline and may require optimization for specific cell lines.
Caption: Workflow for cell cycle analysis by flow cytometry.
-
Harvest Cells: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, directly collect the cell suspension. Transfer cells to centrifuge tubes.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 2 mL of cold PBS. Repeat the centrifugation and washing step.
-
Fixation: Resuspend the cell pellet (up to 1 x 10^6 cells) in 1 mL of ice-cold 70% ethanol by gently vortexing.[5] Incubate on ice or at 4°C for at least 30 minutes. Cells can be stored at -20°C in ethanol for several weeks.
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with 2 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 30 minutes to degrade RNA.[5][6]
-
Propidium Iodide Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[5] Incubate in the dark at 4°C for at least 30 minutes before analysis.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population.[5] Collect PI fluorescence data using the appropriate channel (typically FL-2 or FL-3).
Data Analysis and Presentation
The data obtained from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5] The results should be summarized in a table for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 0 | |||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 10.0 |
Note: The table should be populated with experimental data.
Expected Results
Treatment of cancer cells with this compound is expected to result in a dose- and time-dependent increase in the percentage of cells in the S-phase, indicative of S-phase cell cycle arrest.[2] Concurrently, a decrease in the percentage of cells in the G0/G1 and/or G2/M phases may be observed.
Troubleshooting
-
High background noise: Ensure complete RNA degradation by using a sufficient concentration and incubation time for RNase A.
-
Cell clumping: Gently vortex during fixation and resuspension steps. Filter the stained cell suspension through a nylon mesh before analysis if necessary.
-
Broad G1/G2 peaks: Ensure consistent and gentle handling of cells during preparation. Check the linearity of the flow cytometer.
Conclusion
This application note provides a comprehensive protocol for the analysis of cell cycle arrest induced by the MTHFD1/2 inhibitor this compound using flow cytometry. This method allows for the quantitative assessment of the effects of this compound on cell cycle progression and is a valuable tool for researchers in cancer biology and drug development. The detailed understanding of this compound's mechanism of action, which involves a unique "folate trap" leading to thymidylate depletion and S-phase arrest, underscores the importance of robust cell cycle analysis in its preclinical evaluation.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Application Notes and Protocols for In Vivo Imaging of Tumor Response to TH9619
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH9619 is a potent and selective dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2), key enzymes in one-carbon (1C) metabolism.[1][2] Upregulation of 1C metabolism is a critical hallmark of many cancers, providing the necessary building blocks for nucleotide synthesis to support rapid proliferation. This compound exerts its anti-cancer effects through a novel mechanism known as "folate trapping."[1][2] By inhibiting the dehydrogenase/cyclohydrolase (DC) activity of MTHFD1 in the cytosol, this compound leads to an accumulation of 10-formyl-tetrahydrofolate, effectively trapping folate in a form that cannot be utilized for thymidylate synthesis.[1][2] This results in thymidylate depletion, subsequent DNA replication stress, and ultimately, apoptosis in cancer cells that are highly dependent on MTHFD2 activity.[3][4] Preclinical studies have demonstrated the in vivo efficacy of this compound in various cancer models, including acute myeloid leukemia (AML) and B-cell malignancies.[5][6]
These application notes provide detailed protocols for utilizing non-invasive in vivo imaging techniques to monitor and quantify tumor response to this compound treatment in preclinical mouse models. The described methods, including bioluminescence imaging (BLI), fluorescence imaging (FLI), and positron emission tomography (PET), offer sensitive and longitudinal assessment of treatment efficacy.
Mechanism of Action of this compound
This compound's unique mechanism of action provides several opportunities for in vivo imaging of its pharmacodynamic effects. The key events include:
-
Inhibition of MTHFD1/2: Leading to the disruption of 1C metabolism.
-
Folate Trapping: Accumulation of 10-formyl-tetrahydrofolate.
-
Thymidylate Depletion: A direct consequence of the folate trap.
-
Induction of DNA Damage and Apoptosis: The ultimate downstream effect leading to cell death.
Quantitative Data Presentation
The following tables present representative quantitative data from conceptual in vivo studies assessing the efficacy of this compound. This data is illustrative and intended to provide a framework for presenting results from in vivo imaging experiments.
Table 1: In Vivo Bioluminescence Imaging of AML Xenograft Response to this compound
| Treatment Group | Day 0 (Photons/s/cm²/sr) | Day 7 (Photons/s/cm²/sr) | Day 14 (Photons/s/cm²/sr) | Day 21 (Photons/s/cm²/sr) | % Tumor Growth Inhibition (Day 21) |
| Vehicle Control | 1.5 x 10⁶ | 8.2 x 10⁶ | 4.5 x 10⁷ | 2.1 x 10⁸ | 0% |
| This compound (30 mg/kg) | 1.6 x 10⁶ | 3.1 x 10⁶ | 1.2 x 10⁶ | 5.8 x 10⁵ | 99.7% |
| This compound (60 mg/kg) | 1.4 x 10⁶ | 1.9 x 10⁶ | 4.5 x 10⁵ | 8.2 x 10⁴ | 99.9% |
Table 2: Tumor Volume Measurement by Fluorescence Imaging in a B-Cell Lymphoma Model
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Change in Tumor Volume (%) |
| Vehicle Control | 105 ± 15 | 850 ± 110 | +709.5% |
| This compound (50 mg/kg) | 110 ± 18 | 150 ± 25 | +36.4% |
Table 3: PET Imaging with ¹⁸F-FLT to Assess Proliferation in Response to this compound
| Treatment Group | Baseline ¹⁸F-FLT Uptake (SUVmax) | 48h Post-Treatment ¹⁸F-FLT Uptake (SUVmax) | % Change in ¹⁸F-FLT Uptake |
| Vehicle Control | 3.8 ± 0.5 | 4.1 ± 0.6 | +7.9% |
| This compound (50 mg/kg) | 3.9 ± 0.4 | 1.5 ± 0.3 | -61.5% |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging (BLI) of Tumor Burden
This protocol describes the use of BLI to longitudinally monitor the effect of this compound on the growth of luciferase-expressing tumors.
1. Materials:
-
Luciferase-expressing cancer cells (e.g., HL-60-luc for AML model)
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound formulated for in vivo administration
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
2. Cell Culture and Implantation:
-
Culture luciferase-expressing cancer cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS or Matrigel.
-
Inject cells subcutaneously or orthotopically into immunocompromised mice.
-
Monitor tumor establishment by BLI weekly.
3. Treatment Regimen:
-
Once tumors are established (e.g., average bioluminescence signal of ~1x10⁶ photons/s), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).
4. Bioluminescence Imaging Procedure:
-
Anesthetize mice using isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for the optimal time for substrate distribution (typically 10-15 minutes).
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images.
-
Define a region of interest (ROI) over the tumor area and quantify the signal as total flux (photons/second).
-
Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor response.
Protocol 2: In Vivo Fluorescence Imaging (FLI) for Tumor Volume and Vascular Effects
This protocol outlines the use of a fluorescently-labeled probe to assess tumor size and potential effects of this compound on tumor vasculature.
1. Materials:
-
Tumor-bearing mice (as in Protocol 1, cells may express a fluorescent protein or a fluorescent probe is used)
-
This compound
-
Near-infrared (NIR) fluorescent imaging agent (e.g., a tumor-targeting or vascular agent)
-
In vivo fluorescence imaging system
2. Treatment and Imaging:
-
Follow the treatment regimen as described in Protocol 1.
-
At specified time points (e.g., before treatment and at the end of the study), anesthetize the mice.
-
Administer the fluorescent imaging agent via intravenous injection.
-
Allow for optimal probe accumulation at the tumor site (time will vary depending on the agent).
-
Acquire fluorescence images using the appropriate excitation and emission filters.
-
Analyze the images to determine tumor volume based on the fluorescent signal area and intensity.
Protocol 3: Positron Emission Tomography (PET) for Assessing Tumor Proliferation
This protocol details the use of ¹⁸F-labeled 3'-deoxy-3'-fluorothymidine (¹⁸F-FLT) PET to measure changes in tumor cell proliferation in response to this compound, which is expected to decrease due to thymidylate depletion.
1. Materials:
-
Tumor-bearing mice
-
This compound
-
¹⁸F-FLT
-
PET/CT scanner
-
Anesthesia system
2. Study Design:
-
Perform a baseline ¹⁸F-FLT PET/CT scan on tumor-bearing mice before initiating treatment.
-
Administer this compound or vehicle control.
-
Perform a follow-up ¹⁸F-FLT PET/CT scan at a specified time after treatment (e.g., 48 hours) to assess early changes in proliferation.
3. PET/CT Imaging Procedure:
-
Fast mice for 4-6 hours before imaging.
-
Anesthetize the mice.
-
Administer ¹⁸F-FLT via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Acquire a CT scan for anatomical reference, followed by a PET scan.
-
Reconstruct the PET/CT images.
-
Draw regions of interest (ROIs) over the tumor on the co-registered images and calculate the maximum standardized uptake value (SUVmax).
-
Compare the change in SUVmax from baseline to the post-treatment scan.
Conclusion
In vivo imaging provides a powerful, non-invasive toolkit for the preclinical evaluation of this compound. Bioluminescence and fluorescence imaging are excellent for longitudinal monitoring of tumor growth and burden, offering high-throughput and sensitive detection. PET imaging with probes like ¹⁸F-FLT can provide valuable pharmacodynamic insights into the mechanism of action of this compound by directly assessing its impact on tumor cell proliferation. The integration of these imaging modalities will facilitate a comprehensive understanding of the anti-tumor activity of this compound and aid in its clinical translation.
References
- 1. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. library.ehaweb.org [library.ehaweb.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TH9619 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with TH9619 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS). Is this expected?
A1: Yes, this is a common issue. This compound has poor solubility in purely aqueous solutions. Its chemical properties, including a low lipophilicity and a large polar surface area, contribute to this challenge. While it is described as having good solubility for in vivo formulations, this is achieved through the use of co-solvents and solubility enhancers.
Q2: What is the underlying mechanism of action for this compound?
A2: this compound is a potent inhibitor of the dehydrogenase and cyclohydrolase activities of both methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and MTHFD2.[1][2] In cancer cells, it primarily targets nuclear MTHFD2 and cytosolic MTHFD1.[2][3] This inhibition leads to a "folate trapping" mechanism, where 10-formyl-tetrahydrofolate accumulates, leading to the depletion of thymidylate, which is essential for DNA synthesis and repair.[2][3] This ultimately induces replication stress and apoptosis in cancer cells.[1]
Q3: Why is MTHFD2 inhibition relevant in cancer research?
A3: MTHFD2 is an enzyme involved in one-carbon metabolism and is highly upregulated in many types of cancer cells to meet the increased demand for nucleotides for rapid proliferation. Its expression is low in most healthy adult tissues, making it an attractive therapeutic target.
Q4: Can I sonicate or heat the solution to improve solubility?
A4: Gentle heating and sonication can be effective methods to aid in the dissolution of this compound, particularly when preparing stock solutions in organic solvents or in the final aqueous formulations with co-solvents.[1] However, prolonged or excessive heating should be avoided to prevent potential compound degradation.
Q5: How should I store this compound powder and stock solutions?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for one month.[1] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
Issue: My this compound precipitates when I add it to my cell culture media or aqueous buffer.
This is a common problem stemming from the low aqueous solubility of this compound. The following troubleshooting steps can help you achieve a clear, soluble solution for your experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
-
Step 1: Review Stock Solution Preparation
-
Problem: The initial stock solution may not be fully dissolved.
-
Solution: Ensure you are using a suitable organic solvent to prepare your stock solution. Dimethyl sulfoxide (DMSO) is highly recommended.[1] Vortex the solution thoroughly. If dissolution is slow, gentle sonication can be applied.[1] Visually inspect the stock solution to ensure there are no visible particles before diluting it into your aqueous medium.
-
-
Step 2: Utilize a Co-solvent System
-
Problem: Direct dilution of a DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.
-
Solution: Employ a co-solvent system. For many poorly soluble drugs, the use of co-solvents is a standard technique to improve solubility. Based on established protocols for in vivo use of this compound, you can adapt these for in vitro assays.[1] See the Experimental Protocols section for detailed instructions on preparing solutions with co-solvents like PEG300 and Tween-80.
-
-
Step 3: Consider Solubility Enhancers
-
Problem: For some sensitive cell lines or experimental conditions, co-solvents may not be ideal.
-
Solution: A solubility enhancer such as SBE-β-CD (Sulfobutylether-β-cyclodextrin) can be used.[1] Cyclodextrins are used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
-
Step 4: Assess the Final Concentration
-
Problem: The desired final concentration of this compound in the aqueous medium may exceed its solubility limit, even with co-solvents.
-
Solution: Determine the maximum soluble concentration in your specific medium. It is advisable to perform a solubility test by preparing a serial dilution and observing the highest concentration that remains in solution. If your target concentration is too high, you may need to adjust your experimental design.
-
Quantitative Data Summary
The following table summarizes recommended solvent formulations for achieving a this compound concentration of at least 2.5 mg/mL. Note that these are primarily for in vivo preparations but can be adapted for in vitro use.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| This compound Stock | 10% DMSO | 10% DMSO | 10% DMSO |
| Co-solvent/Vehicle | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - | - |
| Aqueous Base | 45% Saline | - | - |
| Resulting Solubility | ≥ 2.5 mg/mL (5.54 mM) | ≥ 2.5 mg/mL (5.54 mM) | ≥ 2.5 mg/mL (5.54 mM) |
| Data sourced from MedchemExpress product information.[1] |
Experimental Protocols
Protocol 1: Co-solvent Formulation (DMSO/PEG300/Tween-80)
This protocol is adapted from an in vivo preparation and is useful for achieving a high concentration of this compound in a solution that is compatible with further dilution into aqueous media.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, begin with 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline (or your desired aqueous buffer) to bring the final volume to 1 mL.
-
Mix thoroughly until a clear solution is obtained. This will result in a 2.5 mg/mL solution of this compound.
Protocol 2: Formulation with a Solubility Enhancer (DMSO/SBE-β-CD)
This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline (or your desired aqueous buffer).
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until the solution is clear. This will result in a 2.5 mg/mL solution of this compound.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of this compound, leading to the "folate trap" and subsequent cell death in MTHFD2-expressing cancer cells.
Caption: Mechanism of action of this compound leading to a folate trap.
References
Technical Support Center: Overcoming TH9619 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the MTHFD1/2 inhibitor, TH9619, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor of methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1 and MTHFD2).[1][2] Its primary mechanism of action involves the inhibition of the cytosolic enzyme MTHFD1, which is downstream of mitochondrial formate production.[1][2] This inhibition leads to the accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF), a phenomenon termed "folate trapping".[1][2][3] The trapping of folates ultimately results in the depletion of thymidylate, leading to replication stress, DNA damage, and apoptosis in cancer cells.[4][5] Notably, the cytotoxicity of this compound is particularly pronounced in cancer cells that overexpress MTHFD2.[4] While this compound can bind to nuclear MTHFD2, it does not inhibit mitochondrial MTHFD2.[1][2][3][5]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
The most common mechanisms of acquired resistance to this compound are:
-
Loss or downregulation of MTHFD2 expression: MTHFD2 expression is a key determinant of sensitivity to this compound.[4] Cells that lose MTHFD2 expression become significantly more resistant to the drug.[4]
-
Mutations in MTHFD1: Specific mutations in the MTHFD1 gene, such as the Q100A mutation, can confer partial resistance to this compound by altering the drug's binding to the enzyme.[4]
-
Upregulation of the thymidine salvage pathway: Since this compound's primary cytotoxic effect is thymidylate depletion, cancer cells can overcome this by increasing their uptake and utilization of exogenous thymidine through the thymidine salvage pathway.[4]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance in your this compound-resistant cell line, you can perform the following experiments:
-
Assess MTHFD1 and MTHFD2 expression: Use Western blotting or quantitative PCR (qPCR) to compare the expression levels of MTHFD1 and MTHFD2 in your resistant cells versus the parental (sensitive) cells. A significant decrease in MTHFD2 expression is a strong indicator of this resistance mechanism.
-
Sequence the MTHFD1 gene: Isolate genomic DNA from both parental and resistant cells and sequence the coding region of the MTHFD1 gene to identify potential resistance-conferring mutations.
-
Perform metabolic rescue experiments: Culture your resistant cells in the presence of this compound with and without supplementation of thymidine or hypoxanthine. If the addition of thymidine rescues the cells from this compound-induced death, it suggests an upregulation of the thymidine salvage pathway. Conversely, if hypoxanthine potentiates the effect of this compound, it confirms the "folate trapping" mechanism is still relevant.[4]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in vitro.
| Possible Cause | Troubleshooting Step |
| Cell line has developed resistance. | 1. Confirm resistance by re-evaluating the IC50 of this compound in your cell line compared to the parental line. 2. Investigate the mechanism of resistance (see FAQ Q3). 3. Consider strategies to overcome resistance (see "Strategies to Overcome this compound Resistance" section below). |
| High levels of thymidine and/or folate in the culture medium. | 1. Check the formulation of your cell culture medium. Standard media can contain high levels of folate and thymidine which can interfere with this compound's mechanism of action. 2. Consider using a custom medium with lower, more physiological levels of folate and thymidine for your experiments. |
| Suboptimal drug concentration or treatment duration. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. 2. Conduct a time-course experiment to identify the optimal treatment duration. |
Problem 2: Inconsistent results in this compound experiments.
| Possible Cause | Troubleshooting Step |
| Cell culture conditions are not standardized. | 1. Ensure consistent cell passage number and confluency at the time of treatment. 2. Use the same batch of serum and other media components for all related experiments. 3. Regularly test for mycoplasma contamination. |
| Drug instability. | 1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions at the recommended temperature and protect from light. |
| Variability in cell seeding density. | 1. Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells and plates. |
Strategies to Overcome this compound Resistance
Combination Therapies
Combining this compound with other targeted agents can be an effective strategy to overcome resistance.
-
PARP Inhibitors: this compound has been shown to synergize with PARP inhibitors. The rationale is that by inducing replication stress and DNA damage, this compound can sensitize cancer cells to the effects of PARP inhibitors, which block a key DNA repair pathway.
-
dUTPase Inhibitors: Combining this compound with dUTPase inhibitors can also be a synergistic approach. This compound-induced thymidylate depletion leads to an increase in dUTP levels, which can be cytotoxic if incorporated into DNA. dUTPase normally prevents this, so inhibiting it can enhance the efficacy of this compound.
-
SHMT1 Inhibitors: Since the cytosolic enzyme SHMT1 can contribute to thymidylate synthesis, combining a this compound with an SHMT1 inhibitor could be a rational approach to more completely block this pathway and prevent resistance.
Metabolic Modulation
-
Hypoxanthine Supplementation: In MTHFD2-expressing cancers, the addition of hypoxanthine can potentiate the "folate trapping" effect of this compound. Hypoxanthine provides feedback inhibition on de novo purine synthesis, further preventing the consumption of 10-CHO-THF and exacerbating thymidylate depletion.[3][4]
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Status | This compound IC50 (nM) | Reference |
| HL-60 | Sensitive | <50 | [6] |
| SW620 | Sensitive (WT) | ~100 | [4] |
| SW620 | Resistant (MTHFD2-/-) | >10,000 | [4] |
| SW620 | Partially Resistant (MTHFD1 Q100A) | ~190 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound-sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 1 nM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value using a non-linear regression analysis.
-
Western Blot for MTHFD1 and MTHFD2 Expression
Materials:
-
Parental and this compound-resistant cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MTHFD1, anti-MTHFD2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-MTHFD2 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Use β-actin as a loading control to normalize the expression levels of MTHFD1 and MTHFD2.
-
Mandatory Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells | SLU publication database (SLUpub) [publications.slu.se]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TH9619 & Thymidine Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of high thymidine levels on the effectiveness of TH9619.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent small-molecule inhibitor of the methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD) enzymes, MTHFD1 and MTHFD2.[1][2][3] Its primary anticancer effect in MTHFD2-expressing cancer cells is the induction of thymidylate depletion.[2][4] This leads to an imbalance in the nucleotide pool, causing replication stress, DNA damage, and ultimately, apoptosis (cell death).[2][4][5]
Q2: How do high thymidine levels affect the efficacy of this compound?
A2: High extracellular thymidine levels can significantly reduce the effectiveness of this compound.[4][6] Cancer cells can utilize the salvage pathway to convert exogenous thymidine into thymidine monophosphate (TMP), thereby bypassing the block in de novo thymidylate synthesis induced by this compound.[4] This rescue mechanism allows cancer cells to continue DNA synthesis and proliferation, rendering them resistant to the drug.
Q3: What is the "folate trapping" mechanism induced by this compound?
A3: this compound inhibits the MTHFD1 enzyme downstream of mitochondrial formate production.[3][6][7][8] This leads to the accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF), a phenomenon termed "folate trapping".[3][6][7][8][9] The trapping of this intermediate depletes the folate pool available for other essential reactions, most notably the synthesis of thymidylate, thus contributing to the drug's toxicity in cancer cells.[3][6][9]
Q4: Why are preclinical results with this compound in mouse models sometimes difficult to translate to human physiology?
A4: Standard mouse models often have significantly higher plasma thymidine and folate levels (at least 10-fold higher) and much lower hypoxanthine levels compared to humans.[4][9][10] These high thymidine levels in mice can mask the antitumor efficacy of this compound by readily rescuing cancer cells from thymidylate depletion.[4] This metabolic difference is a critical consideration when evaluating the preclinical efficacy of drugs targeting de novo thymidylate synthesis.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced this compound efficacy in cell culture experiments. | High levels of thymidine in the cell culture medium. | Use a thymidine-free or low-thymidine culture medium. Alternatively, supplement the medium with a known, controlled concentration of thymidine to establish a baseline for your experiments. |
| Cell line intrinsically resistant to thymidylate depletion. | Characterize the expression levels of key enzymes in the folate and nucleotide synthesis pathways (e.g., MTHFD1, MTHFD2, thymidine kinase). Consider using cell lines known to be sensitive to MTHFD1/2 inhibition. | |
| Inconsistent results in animal studies. | High and variable plasma thymidine levels in the animal model. | Consider using specialized animal models with lower plasma thymidine levels, such as those deficient in thymidine kinase.[4] Alternatively, feeding mice a low-folate diet has been shown to improve the antitumor activity of this compound.[1][4] |
| Metabolic plasticity of the tumor. | Investigate the tumor's ability to switch to pyrimidine salvage pathways.[4] This can be assessed by analyzing the expression of thymidine salvage pathway enzymes. | |
| Unexpected cell survival despite this compound treatment. | Presence of other metabolites that can rescue cells. | In addition to thymidine, consider the impact of other metabolites like hypoxanthine and folinic acid in your experimental system, as they can also influence the efficacy of this compound.[6] |
Experimental Protocols
Metabolic Rescue Experiment
This protocol is designed to determine if exogenous thymidine can rescue cancer cells from this compound-induced cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density to ensure logarithmic growth during the experiment.
-
Drug Treatment: After 24 hours, treat the cells with a dose-response range of this compound.
-
Metabolite Supplementation: Concurrently with this compound treatment, add varying concentrations of thymidine (e.g., 0, 10, 50, 100 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO) for both this compound and thymidine.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against this compound concentration for each thymidine concentration. A rightward shift in the dose-response curve in the presence of thymidine indicates a rescue effect.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells. [publications.scilifelab.se]
- 9. aacrjournals.org [aacrjournals.org]
- 10. communities.springernature.com [communities.springernature.com]
Optimizing TH9619 dosage to minimize off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TH9619. The aim is to facilitate the optimization of this compound dosage to minimize off-target effects while maximizing on-target efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the dehydrogenase and cyclohydrolase activities of both methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1 and MTHFD2)[1][2]. These enzymes are critical in one-carbon (1C) metabolism, which supplies the necessary building blocks for nucleotide synthesis[3]. In cancer cells that overexpress MTHFD2, this compound's inhibition of MTHFD1 downstream of mitochondrial formate release leads to an accumulation of 10-formyl-tetrahydrofolate. This "folate trapping" depletes the pool of free tetrahydrofolate, which in turn starves thymidylate synthesis, leading to replication stress and selective cell death in cancer cells[2][3][4][5].
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound stem from its inhibition of MTHFD1/2, leading to:
-
Selective apoptosis in cancer cells, particularly those with high MTHFD2 expression[1][4].
-
Synergistic effects with PARP inhibitors and exacerbation of DNA damage after irradiation[3][4].
Q3: What are the potential off-target effects of this compound and how can they be minimized?
A3: While this compound has shown high selectivity for cancer cells over non-tumorigenic cells, high concentrations may lead to off-target effects[4][6][8]. Potential off-target effects could be related to the general disruption of folate metabolism in healthy cells. To minimize these effects, it is crucial to:
-
Determine the optimal therapeutic window: This involves identifying a concentration that is cytotoxic to cancer cells but has minimal impact on normal cells.
-
Perform dose-response studies: Carefully titrate the concentration of this compound to find the lowest effective dose.
-
Utilize appropriate cell lines for screening: Compare the effects on MTHFD2-high cancer cells versus MTHFD2-low normal cells.
-
Consider the metabolic environment: The presence of metabolites like hypoxanthine can potentiate the effects of this compound, so standardizing media conditions is important[2][5].
Q4: How does MTHFD2 expression level influence the efficacy of this compound?
A4: MTHFD2 expression is a key determinant of sensitivity to this compound[9]. Cancer cells with high levels of MTHFD2 are particularly susceptible to the drug's "folate trapping" mechanism[2][3][5]. In contrast, cells that do not express MTHFD2 are less sensitive, providing a therapeutic window[10]. Therefore, assessing MTHFD2 expression in your experimental model is a critical first step.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced or no efficacy of this compound in cancer cells. | Low or absent MTHFD2 expression in the cancer cell line. | Verify MTHFD2 expression levels via Western Blot or qPCR. Select a cell line with high MTHFD2 expression for your experiments. |
| High levels of thymidine in the culture medium. | The effects of this compound can be rescued by exogenous thymidine[5]. Use dialyzed fetal bovine serum (dFBS) to reduce thymidine levels in the medium. | |
| Suboptimal drug concentration. | Perform a dose-response curve to determine the IC50 for your specific cell line. Concentrations in the range of 7.8-1,000 nM have been shown to be effective in vitro[1]. | |
| High toxicity observed in non-tumorigenic control cells. | This compound concentration is too high, leading to off-target effects. | Lower the concentration of this compound. The goal is to find a concentration that selectively kills cancer cells while sparing normal cells[4]. |
| The "normal" cell line has unusually high MTHFD2 expression. | Check the MTHFD2 expression of your control cell line. Some immortalized non-tumorigenic cell lines may have altered metabolic pathways. | |
| Inconsistent results between experiments. | Variations in cell culture media composition. | The presence of hypoxanthine can enhance this compound's effect[5]. Ensure consistent media formulation, including the source and lot of serum. |
| Cell density and growth phase. | Standardize cell seeding density and ensure cells are in the exponential growth phase at the time of treatment. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cell Type | IC50 (nM) | Experimental Conditions | Reference |
| HL-60 | Acute Myeloid Leukemia | 47 | 96h incubation | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Strong antiproliferative efficacy | 1 nM - 1 µM, 96h incubation | [1] |
| SW620 | Colorectal Cancer | Dependent on MTHFD2 expression | 96h incubation | [5] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Finding | Reference |
| NOG mice with HL-60 xenograft | 30 mg/kg | Subcutaneous, twice daily | 50 days | Significantly prolonged survival without affecting body weight | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in Adherent Cancer Cells
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working solutions by serial dilution in culture medium.
-
Treatment: Add 100 µL of the 2X this compound working solutions to the respective wells to achieve the final desired concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 96 hours at 37°C and 5% CO2.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue). Add the reagent according to the manufacturer's instructions and measure fluorescence.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for MTHFD2 Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MTHFD2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound mechanism of action leading to folate trapping.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. aacrjournals.org [aacrjournals.org]
Why mouse models are not ideal for TH9619 studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges and best practices associated with using mouse models for studying the MTHFD1/2 inhibitor, TH9619.
Frequently Asked Questions (FAQs)
Q1: We are observing minimal to no efficacy of this compound in our mouse xenograft models, despite seeing potent activity in vitro. What could be the primary reason for this discrepancy?
A1: The most significant factor contributing to the reduced in vivo efficacy of this compound in standard mouse models is the profound difference in the physiological concentrations of key metabolites between mice and humans.[1][2][3] Mouse plasma contains approximately 100-fold higher levels of thymidine and folate compared to human plasma.[1][2][3] The primary mechanism of this compound involves the induction of thymidylate depletion.[1][4][5] The high endogenous levels of thymidine in mice can effectively rescue cancer cells from the cytotoxic effects of this compound by bypassing the drug-induced blockade in de novo thymidylate synthesis.[3]
Q2: What is the specific mechanism of action of this compound, and how do metabolic differences between species impact it?
A2: this compound is a potent dual inhibitor of the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[6][7] In cancer cells, its primary mechanism involves the inhibition of cytosolic MTHFD1, which leads to the accumulation of 10-formyl-tetrahydrofolate, a phenomenon termed a "folate trap".[1][5][7] This trapping depletes the downstream pool of 5,10-methylene-tetrahydrofolate, which is essential for thymidylate synthesis, ultimately leading to replication stress and apoptosis.[4][5] The sensitivity to this compound is enhanced in MTHFD2-expressing cancer cells due to MTHFD2-driven formate overflow from the mitochondria, which feeds into the folate trap.[1][8]
The efficacy of this "folate trapping" mechanism is highly dependent on the extracellular metabolic environment. High levels of thymidine in mice provide an alternative source for thymidylate synthesis via the salvage pathway, thus negating the effect of this compound.[3] Furthermore, differences in hypoxanthine levels (100- to 1000-fold lower in mice than humans) also play a role, as physiological hypoxanthine in humans can exacerbate the folate trap by inhibiting de novo purine synthesis.[1][2]
Q3: Are there any off-target effects of this compound that might differ between mouse and human studies?
A3: While this compound has been shown to be highly selective for MTHFD1/2, the possibility of off-target effects should always be considered, especially at higher concentrations.[9] However, the primary reason for the discrepancy in efficacy between species is attributed to the on-target mechanism being compromised by the metabolic differences, rather than significant off-target activities that are species-specific.[1][2] It is important to note that this compound does not inhibit mitochondrial MTHFD2 in cells, likely due to its inability to be transported into the mitochondria.[1][5][8]
Q4: What are the recommended alternative models or modifications to mouse models for more predictive this compound studies?
A4: To obtain more clinically relevant data, several approaches are recommended:
-
Modified Mouse Models:
-
Low-Folate Diet: Feeding mice a low-folate diet can reduce systemic folate levels and has been shown to improve the efficacy of this compound in xenograft models.[2][3]
-
Customized Murine Models: For certain cancer types like Chronic Lymphocytic Leukemia (CLL), a model has been developed where the thymidine salvage pathway is impeded by deleting the TK1 enzyme in the cancer cells, in combination with a low-folate diet. This approach has demonstrated a striking improvement in this compound efficacy.[3]
-
-
In Vitro Human-Centric Models:
-
Human Physiological Medium: Culturing human cancer cell lines in media that mimics the composition of human plasma (e.g., Plasmax™ or Human Plasma-Like Medium) can provide more predictive in vitro data on this compound's efficacy.[2]
-
3D Spheroid Cultures: Three-dimensional culture systems can better recapitulate the tumor microenvironment and have shown sensitivity to this compound at nanomolar concentrations when using human physiological medium.[2]
-
Patient-Derived Xenografts (PDXs) with Modified Hosts: While still a mouse model, using PDXs in mice on a low-folate diet could offer more translational insights.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No tumor regression in this compound-treated mice. | High endogenous thymidine and folate levels in mice are rescuing cancer cells. | 1. Switch to a low-folate diet for the mice, starting at least two weeks before tumor cell implantation and continuing throughout the study.[3][9] 2. If possible, use a customized mouse model where the thymidine salvage pathway in the cancer cells is inhibited (e.g., TK1 knockout).[3] 3. Validate in vitro efficacy using a human physiological medium to confirm the sensitivity of your cell line under more relevant metabolic conditions.[2] |
| Inconsistent results between different mouse studies. | Variations in the diet and genetic background of the mice. | 1. Ensure a consistent and well-defined diet is used across all experimental and control groups. 2. Report the specific strain of mice used, as metabolic profiles can vary. 3. Monitor and report plasma levels of thymidine and folate in your mouse models if possible. |
| Toxicity observed at higher doses of this compound. | Potential for on- or off-target toxicity at supra-pharmacological doses. | 1. Conduct a dose-tolerability study to determine the maximum tolerated dose (MTD) in your specific mouse strain and diet conditions.[10] 2. Correlate any observed toxicity with plasma drug concentrations. 3. Evaluate markers of toxicity in relevant organs. |
| Difficulty in translating in vitro IC50 to effective in vivo dose. | The significant difference in the metabolic environment between standard in vitro culture and the in vivo mouse milieu. | 1. Re-evaluate in vitro potency using human physiological medium to get a more accurate IC50. 2. Perform pharmacokinetic (PK) studies to understand the drug's exposure in mice.[10] 3. Use the modified mouse models described above for efficacy studies to bridge the in vitro-in vivo gap. |
Quantitative Data Summary
Table 1: Comparative Metabolite Concentrations (Mouse vs. Human)
| Metabolite | Approximate Fold Difference (Mouse vs. Human Plasma) | Impact on this compound Efficacy |
| Thymidine | ~100-fold higher in mice | High levels in mice rescue cancer cells from this compound-induced thymidylate depletion, significantly reducing in vivo efficacy.[1][2] |
| Folate | ~100-fold higher in mice | High folate levels can counteract the anti-folate mechanism of this compound.[1][3] |
| Hypoxanthine | 100- to 1000-fold lower in mice | Lower levels in mice fail to replicate the exacerbation of the "folate trap" seen in humans, where physiological hypoxanthine inhibits purine synthesis.[1][2] |
Table 2: In Vitro vs. In Vivo Efficacy of this compound
| Model System | This compound Concentration/Dose | Observed Effect | Reference |
| HL-60 AML Cells (In Vitro) | EC50 = 11 nM | Potent cell killing | [1] |
| HL-60 Xenograft in NOG mice (Standard Diet) | 30 mg/kg, s.c., twice daily | Marginal anticancer effect | [1][6] |
| HL-60 Xenograft in NOG mice (Low-Folate Diet) | 30 mg/kg, s.c., twice daily | Significantly prolonged mouse survival | [2][6] |
| Colorectal Cancer Cells (in Human Physiological Medium) | Low nanomolar concentrations | Reduced viability and sphere growth | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Model with Low-Folate Diet
-
Animal Model: Use immunodeficient mice (e.g., NOG or NSG mice).
-
Dietary Acclimatization: Two weeks prior to tumor cell injection, switch the mice to a low-folate diet and maintain this diet throughout the experiment.[3][9]
-
Tumor Cell Implantation: Inject human cancer cells (e.g., 5 million HL-60 cells) intravenously or subcutaneously.
-
Treatment Initiation: Once tumors are established (e.g., palpable for subcutaneous models or based on bioluminescence imaging), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., 30-60 mg/kg) subcutaneously twice daily. The vehicle control group should receive the same volume of the vehicle solution.[6]
-
Monitoring: Monitor tumor growth, body weight, and overall animal health regularly.
-
Endpoint: At the end of the study, collect tumors and plasma for pharmacodynamic and pharmacokinetic analyses.
Protocol 2: In Vitro Cell Viability Assay using Human Physiological Medium
-
Cell Culture: Culture human cancer cell lines in a human physiological medium (e.g., Plasmax™) supplemented with dialyzed fetal bovine serum to better mimic the human metabolic environment.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Drug Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 96 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as CellTiter-Glo® or resazurin-based assays.
-
Data Analysis: Calculate the EC50 values from the dose-response curves.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Recommended workflow for preclinical this compound evaluation.
References
- 1. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. library.ehaweb.org [library.ehaweb.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adjusting TH9619 treatment protocols for different cancer types
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for utilizing TH9619 in cancer research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1 and MTHFD2). Its primary mechanism involves the inhibition of MTHFD1, which leads to the accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF), a phenomenon termed "folate trapping". This trapping depletes the pool of free tetrahydrofolate (THF), which is essential for the synthesis of thymidylate, a crucial building block for DNA. The resulting thymidylate depletion causes replication stress, DNA damage, and ultimately leads to the selective death of cancer cells that overexpress MTHFD2.
Q2: Why is this compound selective for cancer cells?
A2: The selectivity of this compound for cancer cells is primarily due to the differential expression of its target enzyme, MTHFD2. MTHFD2 is highly overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), colorectal cancer, and certain B-cell malignancies, while its expression is low or absent in most normal adult tissues. This cancer-specific expression of MTHFD2 makes tumors particularly vulnerable to the effects of this compound, which spares healthy cells that do not rely on this enzyme to the same extent.
Q3: In which cancer types has this compound shown efficacy?
A3: Preclinical studies have demonstrated the efficacy of this compound in a variety of cancer models, including:
-
Acute Myeloid Leukemia (AML)
-
Colorectal Cancer
-
Breast Cancer
-
B-cell malignancies , such as Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Diffuse Large B-Cell Lymphoma (DLBCL).
A Phase 1/2 clinical trial (ODIN, NCT07151040) is currently evaluating this compound in patients with advanced solid tumors.
Q4: What is the role of MTHFD2 expression in determining sensitivity to this compound?
A4: MTHFD2 expression is a key determinant of sensitivity to this compound. Cancer cells with high levels of MTHFD2 are generally more susceptible to the drug's cytotoxic effects. Researchers should consider quantifying MTHFD2 expression levels in their cancer models (e.g., via western blot, qPCR, or immunohistochemistry) to correlate with the observed efficacy of this compound.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound across various cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Acute Myeloid Leukemia (AML) | ~10 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Potent antiproliferative efficacy | |
| SW620 | Colorectal Cancer | Effective at µM concentrations | |
| CLL, MCL, DLBCL patient-derived cells | B-cell Malignancies | <50 |
Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and assay method.
Experimental Protocols & Troubleshooting
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background in control wells | Contamination (bacterial or yeast) | Use sterile technique; check cell cultures for contamination. |
| Reagent precipitation | Ensure MTT and solubilization solutions are properly dissolved. | |
| Low signal or poor dose-response | Suboptimal cell density | Optimize cell seeding density for your specific cell line. |
| Insufficient incubation time | Ensure adequate incubation time for both drug treatment and MTT reduction. | |
| High variability between replicates | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Pipetting errors | Use calibrated pipettes and be consistent with pipetting technique. |
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High percentage of necrotic cells in control | Harsh cell handling | Handle cells gently during harvesting and washing steps. |
| Over-trypsinization | Use the minimum necessary concentration and incubation time for trypsin. | |
| Weak Annexin V signal | Insufficient calcium in binding buffer | Ensure the binding buffer contains the correct concentration of CaCl2. |
| Reagent degradation | Use fresh or properly stored Annexin V and PI reagents. | |
| High background fluorescence | Incomplete washing | Ensure cells are washed thoroughly to remove unbound antibodies. |
| Autofluorescence | Include an unstained control to set the baseline for fluorescence. |
Visualizations
This compound Mechanism of Action: Signaling Pathway
Caption: this compound inhibits MTHFD1 and nuclear MTHFD2, leading to folate trapping and impaired DNA damage response.
Experimental Workflow for In Vitro this compound Efficacy Testing
Caption: A typical workflow for evaluating the in vitro efficacy of this compound on cancer cell lines.
Technical Support Center: Managing Poor Passive Cell Permeability of TH9619
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor passive cell permeability of TH9619, a potent inhibitor of MTHFD1 and MTHFD2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1 and MTHFD2), key enzymes in the one-carbon metabolism pathway essential for nucleotide synthesis. By inhibiting these enzymes, this compound disrupts the production of building blocks for DNA, leading to replication stress and apoptosis in cancer cells. Specifically, this compound inhibits the activity of MTHFD1 downstream of mitochondrial formate release, causing an accumulation of 10-formyl-tetrahydrofolate, a phenomenon described as a "folate trap".[1][2][3][4][5] This trapping depletes the pool of tetrahydrofolate available for thymidylate synthesis, ultimately leading to cell death.[1][2][3][4][5]
Q2: Why does this compound exhibit poor passive cell permeability?
A2: The poor passive cell permeability of this compound is attributed to its physicochemical properties. It has a low lipophilicity (cLogP: -2.25) and a large polar surface area (239 Ų), which hinder its ability to freely diffuse across the lipid bilayer of the cell membrane.[6]
Q3: If this compound has poor passive permeability, how does it enter cells?
A3: Evidence suggests that this compound is actively transported into cells, likely via folate transporters.[1][2][6] Cancer cells often upregulate folate transporters to meet their high demand for folates for rapid proliferation, which may contribute to the selective activity of this compound in these cells.[1][2] The reduced folate carrier (RFC), encoded by the SLC19A1 gene, is a primary candidate for mediating the uptake of this compound.[7][8]
Q4: What are the initial signs in my experiment that might indicate a problem with this compound's cell permeability?
A4: You might observe lower than expected efficacy or a lack of a dose-dependent response in your cell-based assays, even at concentrations that are effective in biochemical assays. This discrepancy between biochemical potency and cellular activity is a strong indicator of poor cell permeability.
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy of this compound in Cell-Based Assays
This is the most common issue arising from this compound's poor permeability. The intracellular concentration may not be sufficient to inhibit MTHFD1/2 effectively.
Possible Cause 1: Suboptimal Compound Formulation and Delivery
-
Solution 1.1: Optimize Solubilization using a Co-solvent (e.g., DMSO). Ensure this compound is fully dissolved before adding it to your cell culture media. Precipitation of the compound will significantly lower its effective concentration.
-
Best Practice: Prepare a high-concentration stock solution of this compound in 100% DMSO. For your experiment, dilute this stock directly into the cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity, although some cell lines can tolerate up to 0.5%.[3][7][9][10][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Solution 1.2: Consider Alternative Formulation Strategies. For challenging situations, more complex formulations can be explored, though these require careful optimization to ensure they are not toxic to the cells. These formulations are often used for in vivo studies but can be adapted for in vitro work.
-
Option A: PEG300 and Tween-80: A formulation containing DMSO, PEG300, and Tween-80 can improve the solubility and delivery of hydrophobic compounds.
-
Option B: Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate and improve the solubility of poorly soluble compounds.
-
Possible Cause 2: Insufficient Cellular Uptake
-
Solution 2.1: Modulate Folate Transporter Activity. Since this compound uptake is likely mediated by folate transporters, the expression level of these transporters in your cell line will significantly impact the compound's intracellular concentration.
-
Cell Line Selection: If possible, use cell lines known to have high expression of the reduced folate carrier (SLC19A1). You can verify the expression level of SLC19A1 in your cell line of choice via qPCR or by consulting publicly available databases.
-
Inhibitor Co-treatment (for experimental validation): To confirm the role of folate transporters, you can co-treat cells with this compound and a known inhibitor of SLC19A1, such as sulfasalazine or methotrexate. A decrease in this compound efficacy in the presence of the inhibitor would support the hypothesis that its uptake is transporter-mediated.
-
-
Solution 2.2: Employ Transient, Non-disruptive Membrane Permeabilization (for mechanistic studies). For certain experimental setups where the primary goal is to confirm that the compound can induce a biological effect if it reaches its intracellular target, transient permeabilization can be a useful tool. This approach is not suitable for all assays, particularly long-term viability or proliferation assays, as it can induce stress on the cells.
-
Gentle Saponin Treatment: A brief treatment with a low concentration of saponin can reversibly permeabilize the cell membrane, allowing for the entry of small molecules. It is crucial to use a very low concentration and a short exposure time to minimize cell damage. Following the treatment, the cells should be washed and incubated in fresh medium to allow the membrane to reseal.
-
Experimental Protocols
Protocol 1: Optimized Solubilization of this compound using DMSO for In Vitro Assays
This protocol provides a general guideline for preparing this compound solutions for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO.
-
Aseptically add the appropriate volume of DMSO to the vial of this compound powder.
-
Vortex thoroughly to ensure the compound is completely dissolved. A brief sonication or warming to 37°C may be necessary.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for your dose-response experiment.
-
For each final concentration to be tested in your assay, add the appropriate volume of the DMSO stock directly to the cell culture medium. Ensure the final DMSO concentration does not exceed 0.5%, and ideally is below 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as used for the highest concentration of this compound.
-
-
Treatment of Cells:
-
Add the this compound-containing medium and the vehicle control medium to your cells and proceed with your experimental incubation.
-
Protocol 2: Transient and Gentle Cell Permeabilization with Saponin
This protocol is intended for short-term experiments to facilitate the uptake of this compound and should be carefully optimized for your specific cell line and assay.
Materials:
-
Saponin
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
This compound dissolved in an appropriate solvent
Procedure:
-
Prepare a Saponin Stock Solution:
-
Prepare a 1% (w/v) saponin stock solution in PBS and filter-sterilize.
-
-
Cell Preparation:
-
Plate your cells and allow them to adhere and grow to the desired confluency.
-
-
Permeabilization and Treatment:
-
Prepare a permeabilization buffer by diluting the saponin stock solution to a final concentration of 0.02% in PBS.
-
Prepare your this compound treatment solution in the permeabilization buffer at the desired final concentration.
-
Wash the cells once with sterile PBS.
-
Aspirate the PBS and add the this compound-containing permeabilization buffer to the cells.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature. This step requires optimization to find the balance between permeabilization and cell viability.
-
-
Recovery:
-
Aspirate the permeabilization buffer.
-
Gently wash the cells three times with fresh, pre-warmed cell culture medium to remove the saponin and allow the cell membranes to reseal.
-
Add fresh culture medium and proceed with your experiment.
-
-
Controls:
-
Include a control where cells are treated with the permeabilization buffer without this compound.
-
Include a control where cells are treated with this compound in regular medium without permeabilization.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Permeability |
| Molecular Weight | 451.37 g/mol | Within the range for passive diffusion |
| cLogP | -2.25 | Low lipophilicity, disfavors partitioning into the lipid membrane |
| Polar Surface Area | 239 Ų | High polarity, hinders passive diffusion across the cell membrane |
| Hydrogen Bond Donors | 6 | High potential for hydrogen bonding with water, disfavoring membrane transit |
| Hydrogen Bond Acceptors | 9 | High potential for hydrogen bonding with water, disfavoring membrane transit |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Effect on Cells | Recommended Use |
| < 0.1% | Generally considered safe for most cell lines with minimal to no cytotoxicity. | Ideal for most in vitro experiments, especially long-term assays. |
| 0.1% - 0.5% | May be tolerated by robust cell lines for shorter exposure times. Potential for some cellular stress or altered function. | Use with caution and after performing a dose-response curve for DMSO alone on your cell line. |
| > 0.5% | Increased risk of cytotoxicity and significant off-target effects.[9] | Generally not recommended for live-cell assays. |
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells [diva-portal.org]
- 5. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. lifetein.com [lifetein.com]
- 11. reddit.com [reddit.com]
Effect of hypoxanthine on TH9619-induced folate trapping
Welcome to the technical support center for researchers investigating the effects of TH9619. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the interaction between this compound, folate metabolism, and the influence of hypoxanthine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small-molecule inhibitor of the dehydrogenase and cyclohydrolase activities of both methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and MTHFD2. In cancer cells, this compound primarily targets nuclear MTHFD2 and cytosolic MTHFD1. A key aspect of its mechanism is that it does not inhibit MTHFD2 located in the mitochondria. This leads to a continuous overflow of formate from the mitochondria, which cannot be utilized by the inhibited cytosolic MTHFD1.
Q2: What is "folate trapping" and how does this compound induce it?
A2: "Folate trapping" is a term used to describe the accumulation of the folate intermediate 10-formyl-tetrahydrofolate (10-CHO-THF). This compound induces this phenomenon by inhibiting the MTHFD1 enzyme in the cytosol. While mitochondrial MTHFD2 continues to produce formate, the blocked cytosolic pathway causes the formate to be converted into 10-CHO-THF, which then accumulates because its further conversion is blocked. This trapping depletes the pool of other essential folate species, leading to downstream metabolic consequences.
Q3: Why does hypoxanthine potentiate the cytotoxic effects of this compound?
A3: The folate trapping mechanism induced by this compound is significantly exacerbated by physiological levels of hypoxanthine. Hypoxanthine is a purine base that can be salvaged to produce purines, bypassing the de novo synthesis pathway. When hypoxanthine is present, it causes feedback inhibition of de novo purine synthesis. This is critical because the de novo pathway is a major consumer of 10-CHO-THF. By blocking this consumption, hypoxanthine intensifies the accumulation of 10-CHO-THF, thereby enhancing the folate trap and the subsequent depletion of thymidylate, which ultimately leads to cancer cell death.
Q4: My cells are showing unexpected resistance to this compound. What could be the cause?
A4: See the troubleshooting guide below (T1) for a detailed breakdown. Key factors to consider are the MTHFD2 expression status of your cells, the folate concentration in your culture medium, and the potential for purine salvage pathways to be compensating for the metabolic block.
Q5: Is the mechanism of this compound different from other antifolates like methotrexate?
A5: Yes, the mechanism is distinct. While classical antifolates like methotrexate broadly inhibit dihydrofolate reductase (DHFR), leading to a general depletion of reduced folates, this compound induces a specific "folate trap" by accumulating 10-CHO-THF. The potentiation by hypoxanthine is also a unique characteristic of this compound's mechanism compared to many other antifolates, whose effects may be rescued by purine supplementation.
Troubleshooting Guides
T1: Issue - Higher than expected cell viability after this compound treatment.
-
Possible Cause 1: Low MTHFD2 Expression. The toxicity of this compound is most pronounced in cancer cells that overexpress MTHFD2, as this drives the formate overflow necessary for the folate trap.
-
Troubleshooting Step: Confirm the MTHFD2 expression level in your cell line via Western Blot or qPCR. Compare with a sensitive cell line (e.g., HL-60 or SW620).
-
-
Possible Cause 2: High Folate Levels in Media. High concentrations of folate in the cell culture medium can sometimes counteract the effects of antifolates.
-
Troubleshooting Step: Use a low-folate medium formulation to increase the potency of this compound.
-
-
Possible Cause 3: Absence of Physiological Hypoxanthine. Standard culture media often lack hypoxanthine. Its absence will result in a less potent folate trapping effect.
-
Troubleshooting Step: Supplement your culture medium with physiological concentrations of hypoxanthine (typically 50-100 µM) to mimic the in vivo environment and enhance this compound efficacy.
-
-
Possible Cause 4: Thymidine Salvage. If the medium is supplemented with thymidine, cells can bypass the thymidylate synthesis block, which is the primary cytotoxic endpoint of this compound.
-
Troubleshooting Step: Ensure your medium and serum are not supplemented with high levels of thymidine. Adding thymidine can serve as a positive control for rescue from this compound-induced toxicity.
-
T2: Issue - Inconsistent results in cell viability assays.
-
Possible Cause 1: Variable Cell Seeding Density. Cell density can influence metabolic states and drug sensitivity.
-
Troubleshooting Step: Maintain consistent cell seeding densities across all experiments and plates.
-
-
Possible Cause 2: Fluctuation in Media Components. Lot-to-lot variability in serum or media can alter nutrient levels, including folates and purines.
-
Troubleshooting Step: Use a single, quality-controlled lot of serum and medium for a set of experiments. Consider using dialyzed fetal bovine serum to have better control over small molecule concentrations.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of a plate are prone to evaporation, which can concentrate media components and the drug.
-
Troubleshooting Step: Avoid using the outer wells of 96-well plates for data collection. Fill them with sterile PBS or media to create a humidity barrier.
-
Data Presentation
**Table 1: In Vitro Efficacy of TH9
Identifying potential off-target effects of TH9619
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TH9619, a potent inhibitor of one-carbon (1C) metabolism enzymes MTHFD1 and MTHFD2. This guide is intended for researchers, scientists, and drug development professionals to help identify and understand potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the dehydrogenase and cyclohydrolase activities of both methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1 and MTHFD2)[1][2]. In cancer cells, this compound targets nuclear MTHFD2 and the dehydrogenase/cyclohydrolase (DC) domain of cytosolic MTHFD1[2][3][4]. A key aspect of its mechanism is that it does not inhibit MTHFD2 located within the mitochondria[2][3][4]. This leads to a continuous overflow of formate from the mitochondria, which is then converted to 10-formyl-tetrahydrofolate (10-CHO-THF) in the cytosol by MTHFD1. By inhibiting the subsequent enzymatic steps, this compound causes an accumulation of 10-CHO-THF, a phenomenon termed "folate trapping"[2][3]. This trapping depletes the pool of tetrahydrofolate available for thymidylate synthesis, leading to thymidylate depletion, replication stress, and ultimately, cancer cell death[3][4][5].
Q2: Are there any known off-target effects of this compound?
A2: Current scientific literature primarily focuses on the on-target effects of this compound on MTHFD1 and MTHFD2. While this compound is described as a selective inhibitor, all small molecule inhibitors have the potential for off-target interactions[6]. Comprehensive off-target profiling data for this compound against a broad panel of kinases or other protein families is not extensively detailed in the currently available public literature. Therefore, it is crucial for researchers to empirically determine potential off-target effects within their specific experimental systems.
Q3: My cells are showing a phenotype that is not consistent with thymidylate depletion. Could this be an off-target effect?
A3: While the primary mechanism of this compound-induced cell death is thymidylate depletion, observing an unexpected phenotype is a valid reason to investigate potential off-target effects. Inconsistent phenotypes could arise from the inhibition of other proteins or pathways. A systematic approach to troubleshooting is recommended.[7][8]
Q4: How can I experimentally assess for potential off-target effects of this compound?
A4: A multi-pronged approach is the most effective way to identify potential off-target effects. Some recommended experimental strategies include:
-
Proteomic Profiling: Techniques like mass spectrometry-based proteome-wide analysis can identify changes in protein expression or post-translational modifications in response to this compound treatment[7][9][10][11].
-
Kinome Profiling: Since kinases are common off-targets for small molecule inhibitors, performing a kinome-wide activity screen can reveal if this compound inhibits any kinases[12][13].
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess the binding of this compound to its intended targets (MTHFD1/2) and can also be adapted to identify novel binding partners in an unbiased manner[8].
-
Phenotypic Screening: Comparing the cellular effects of this compound to other known inhibitors of one-carbon metabolism can help to distinguish on-target from potential off-target phenotypes[7].
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at Low this compound Concentrations
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High sensitivity of the cell line to on-target effects. | Perform a dose-response curve with a well-characterized sensitive cell line (e.g., HL-60) and your experimental cell line. | The IC50 values should be comparable if the toxicity is on-target. A significantly lower IC50 in your cell line might indicate hypersensitivity. |
| Potential off-target toxicity. | 1. Perform a rescue experiment by supplementing the culture medium with thymidine. 2. Test a structurally unrelated MTHFD1/2 inhibitor. | 1. If thymidine rescues the toxicity, the effect is likely on-target. If not, an off-target effect is more probable.[3] 2. If the alternative inhibitor does not produce the same toxicity at equivalent on-target inhibition levels, the toxicity of this compound may be due to an off-target effect. |
| Experimental artifact. | Review cell culture conditions, reagent concentrations, and incubation times. Ensure the use of appropriate vehicle controls (e.g., DMSO). | Consistent results with proper controls will help rule out experimental error. |
Issue 2: this compound Induces a Phenotype Other Than Cell Cycle Arrest and Apoptosis
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Cell-type specific response to thymidylate depletion. | Analyze cell cycle distribution using flow cytometry and markers of apoptosis (e.g., Annexin V staining). | A clear S-phase arrest and induction of apoptosis would be consistent with the known on-target mechanism.[1] |
| Off-target effect on a signaling pathway. | 1. Perform a proteome-wide or phosphoproteome-wide analysis to identify affected pathways. 2. Use pathway inhibitors to see if the unexpected phenotype can be reversed. | 1. Identification of changes in proteins unrelated to one-carbon metabolism. 2. Reversal of the phenotype with a specific pathway inhibitor would suggest an off-target interaction. |
| Compound degradation or impurity. | Verify the purity and integrity of the this compound compound using analytical methods like HPLC or mass spectrometry. | A pure and stable compound is essential for reproducible and reliable results. |
Experimental Protocols
Protocol 1: Thymidine Rescue Assay
This assay is designed to determine if the cytotoxic effects of this compound are due to its on-target effect of thymidylate depletion.
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare a stock solution of thymidine in sterile water or PBS.
-
Treatment:
-
Add this compound to the wells at a range of concentrations (e.g., from 1 nM to 10 µM).
-
In a parallel set of wells, add the same concentrations of this compound along with a final concentration of 50 µM thymidine.
-
Include a vehicle control (DMSO) and a thymidine-only control.
-
-
Incubation: Incubate the plate for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a cell counting-based assay.
-
Data Analysis: Compare the dose-response curves of this compound with and without thymidine. A rightward shift in the IC50 curve in the presence of thymidine indicates a rescue from on-target toxicity.
Visualizations
Caption: Mechanism of this compound action leading to "folate trapping".
Caption: Troubleshooting workflow for unexpected this compound phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Profiling the Surfaceome Identifies Therapeutic Targets for Cells with Hyperactive mTORC1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteome-wide Mendelian randomization and colocalization analysis uncovers druggable targets for lung cancer across multiple phenotypes and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteome-Wide Multicenter Mendelian Randomization Analysis to Identify Novel Therapeutic Targets for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinome profiling of cholangiocarcinoma organoids reveals potential druggable targets that hold promise for treatment stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the Human Kinome and Phosphatome by Mass Cytometry Reveals Overexpression-Induced Effects on Cancer-Related Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cellular Responses to TH9619: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in cellular response to the MTHFD1/2 inhibitor, TH9619. Our resources are designed to help you interpret your experimental outcomes and optimize your study design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent small-molecule inhibitor of the dehydrogenase and cyclohydrolase activities of both methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and 2 (MTHFD2).[1][2][3] Its primary mechanism involves the inhibition of cytosolic MTHFD1 and the engagement of nuclear MTHFD2, while it does not target mitochondrial MTHFD2.[3][4][5][6] This dual action leads to the accumulation of 10-formyl-tetrahydrofolate, a phenomenon termed "folate trapping," which ultimately results in the depletion of thymidylate, induction of replication stress, and selective cell death in cancer cells with high MTHFD2 expression.[2][4][5][6][7]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
A2: The variability in cellular response to this compound is multifactorial. Key determinants include:
-
MTHFD2 Expression: High levels of MTHFD2 protein are a primary determinant of sensitivity.[4][8] Cancer cells often upregulate MTHFD2 to meet their high demand for nucleotide synthesis, making them susceptible to this compound.[6][9] Conversely, the loss of MTHFD2 expression can lead to resistance.[5]
-
One-Carbon Metabolism (1C) Pathway Dependence: Cells that are highly dependent on the de novo nucleotide synthesis pathway, which relies on the 1C metabolism, are more sensitive.
-
Thymidine Salvage Pathway Activity: Cells with a highly active thymidine salvage pathway can bypass the this compound-induced block in de novo thymidylate synthesis by utilizing extracellular thymidine. This can confer resistance.[4]
-
Genetic Factors: Mutations in the MTHFD1 gene, such as the Q100A mutation, have been shown to confer partial resistance to this compound.[5]
Q3: Can the cytotoxic effect of this compound be rescued?
A3: Yes, the cytotoxic effects of this compound can be metabolically rescued. Supplementation of the cell culture medium with thymidine can reverse the anti-proliferative effects by replenishing the depleted thymidylate pool.[4][5] However, rescue with hypoxanthine (a purine derivative) is generally not effective and can even potentiate the toxicity of this compound.[5][10]
Q4: What is the role of hypoxanthine in modulating the cellular response to this compound?
A4: Hypoxanthine potentiates the cytotoxic effect of this compound.[5][10] It does so by providing an alternative source for purine synthesis, which leads to feedback inhibition of the de novo purine synthesis pathway. This inhibition prevents the consumption of 10-formyl-tetrahydrofolate for purine production, thereby exacerbating the "folate trap" and enhancing thymidylate depletion.[2][3][5][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values across experiments | 1. Variability in cell culture medium: Differences in folate, thymidine, and hypoxanthine levels between media batches can significantly alter cellular response.[11] 2. Cell passage number: High passage numbers can lead to genetic drift and altered metabolic profiles. 3. Inconsistent cell seeding density: This can affect nutrient availability and cell proliferation rates. | 1. Use a consistent and defined cell culture medium for all experiments. Consider using dialyzed fetal bovine serum (dFBS) to have better control over small molecule components.[7] 2. Use cells within a defined low passage number range. 3. Optimize and strictly adhere to a consistent cell seeding density protocol. |
| Observed resistance in a previously sensitive cell line | 1. Loss of MTHFD2 expression: Prolonged exposure to the drug may select for a subpopulation of cells with reduced MTHFD2 levels.[5] 2. Acquired mutations: Emergence of resistance mutations, for example in MTHFD1.[5] | 1. Regularly verify MTHFD2 expression levels via Western blot or qPCR. 2. Sequence the MTHFD1 gene in the resistant cell line to check for mutations. |
| Discrepancy between in vitro and in vivo results | 1. Metabolic differences between mouse models and humans: Mice have significantly higher plasma levels of thymidine and folate, which can antagonize the effect of this compound.[9][11] | 1. Consider using a low-folate diet for in vivo studies.[12] 2. Utilize specialized mouse models, such as those with impeded thymidine salvage pathways (e.g., TK1 knockout), to better mimic human physiology.[11] |
| Unexpected cell death in control (non-cancerous) cells | 1. High drug concentration: Off-target effects can occur at higher concentrations.[13] 2. High MTHFD2 expression in control cells: Some non-tumorigenic cells may have higher than expected MTHFD2 expression. | 1. Perform a dose-response curve to determine the optimal concentration with maximal cancer cell-specific killing. 2. Characterize the MTHFD2 expression levels in your control cell lines. |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control. For rescue experiments, co-treat with thymidine (e.g., 50 µM) or hypoxanthine (e.g., 100 µM).
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® or MTT assay.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for MTHFD2 Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate with a primary antibody against MTHFD2 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin or GAPDH to normalize the results.
Visualizing the Mechanism and Workflow
To further clarify the intricacies of this compound's mechanism and the experimental considerations, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells | SLU publication database (SLUpub) [publications.slu.se]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. communities.springernature.com [communities.springernature.com]
- 11. library.ehaweb.org [library.ehaweb.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating TH9619 Target Engagement: A Comparative Guide to CETSA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended protein target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of TH9619, a potent MTHFD1/2 inhibitor, with alternative methodologies. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate validation strategy.
This compound is a promising anti-cancer agent that targets both methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1 and MTHFD2).[1] These enzymes are crucial in one-carbon metabolism, which is often upregulated in cancer cells to meet the high demand for nucleotides for DNA replication and repair.[2][3] this compound's mechanism of action involves the inhibition of the dehydrogenase and cyclohydrolase activities of MTHFD1 and MTHFD2, leading to a depletion of thymidylate, which in turn causes replication stress and apoptosis in cancer cells.[2][3] Specifically, this compound has been shown to engage with nuclear MTHFD2, while not targeting the mitochondrial isoform.[2][4][5] It also acts on MTHFD1 downstream of mitochondrial formate release.[2][3]
The Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement
CETSA is a powerful biophysical assay that allows for the direct assessment of a drug's binding to its target protein in a native cellular context. The principle underlying CETSA is that the binding of a ligand, such as this compound, to its target protein, MTHFD2, increases the protein's thermal stability. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.
The CETSA workflow for validating this compound target engagement is depicted in the following diagram:
Caption: CETSA workflow for validating this compound target engagement with MTHFD2.
Comparison of Target Engagement Validation Methods: CETSA vs. DARTS
While CETSA is a robust method, other techniques can also be employed to validate target engagement. One such alternative is the Drug Affinity Responsive Target Stability (DARTS) assay. The key difference lies in the denaturing stress applied: CETSA uses heat, while DARTS uses proteases.
The logical relationship between these techniques in a target validation workflow can be visualized as follows:
Caption: Logic diagram for this compound target engagement validation.
Below is a table summarizing the key features and performance of CETSA and DARTS in the context of validating this compound target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases protein thermal stability. | Ligand binding protects the protein from proteolytic degradation. |
| Stress Agent | Heat | Protease (e.g., pronase, thermolysin) |
| Primary Target Validated for this compound | MTHFD2 | MTHFD1 |
| Quantitative Readout | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF) | Amount of protected protein (band intensity) |
| This compound-MTHFD2 In Vivo Data | A thermal shift (ΔTm) of +5.9°C was observed in tumor samples from this compound-treated animals. | Not reported for MTHFD2. |
| This compound-MTHFD1 In Vitro Data | Not reported. | This compound stabilized MTHFD1 in both cell lysates and whole cells. |
| Advantages | - Applicable in intact cells and tissues- No modification of compound or target needed- Can be adapted for high-throughput screening | - Label-free- Does not rely on thermal stability changes- Can detect binding to proteins that do not show a thermal shift |
| Limitations | - Not all proteins exhibit a thermal shift upon ligand binding- Requires specific antibodies for Western blot detection | - Requires careful optimization of protease concentration and digestion time- May not be suitable for membrane proteins |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound-MTHFD2 Engagement
This protocol is adapted from standard Western blot-based CETSA procedures.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., HL-60) to approximately 80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping or trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at room temperature.
-
-
Thermal Challenge:
-
Aliquot the cell lysate into PCR tubes for each temperature point.
-
Heat the lysates at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MTHFD2, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for MTHFD2 at each temperature.
-
Plot the percentage of soluble MTHFD2 relative to the non-heated control against the temperature to generate a melting curve.
-
Compare the melting curves of this compound-treated and vehicle-treated samples to determine the thermal shift (ΔTm).
-
Drug Affinity Responsive Target Stability (DARTS) Protocol for this compound-MTHFD1 Engagement
This protocol is based on standard DARTS procedures.
-
Cell Lysis:
-
Harvest and lyse cells as described in the CETSA protocol to obtain a whole-cell lysate.
-
Determine and normalize the protein concentration of the lysate.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with this compound or vehicle (DMSO) at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase) to each lysate sample. The optimal protease concentration and digestion time need to be empirically determined.
-
Incubate at room temperature for a set time (e.g., 10-30 minutes).
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Western Blotting:
-
Boil the samples and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody against MTHFD1.
-
Proceed with secondary antibody incubation and signal detection as in the CETSA protocol.
-
-
Data Analysis:
-
Compare the band intensity of the full-length MTHFD1 in the this compound-treated sample to the vehicle-treated control. An increase in band intensity in the presence of this compound indicates protection from proteolysis and thus, target engagement.
-
Conclusion
Both CETSA and DARTS are valuable label-free methods for validating the target engagement of small molecules like this compound in a cellular context. CETSA has been successfully used to demonstrate the in-cell and in vivo binding of this compound to its primary target, MTHFD2, by quantifying the drug-induced thermal stabilization.[5] In contrast, DARTS has been employed to confirm the engagement of this compound with MTHFD1, showcasing its utility where a thermal shift may not be as pronounced or as the primary validation method. The choice between these methods will depend on the specific protein target, the availability of reagents, and the experimental question being addressed. For a comprehensive understanding of a compound's target profile, employing orthogonal methods like CETSA and DARTS is a robust strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Synergistic Potential of TH9619 and PARP Inhibitors in Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies that exploit tumor-specific vulnerabilities. This guide provides a comprehensive comparison of the novel metabolic inhibitor TH9619 and its synergistic effects with Poly (ADP-ribose) polymerase (PARP) inhibitors in the context of solid tumors. By targeting distinct but complementary pathways, this combination holds the potential to enhance therapeutic efficacy and overcome resistance.
Introduction to this compound and PARP Inhibitors
This compound: A Novel Inhibitor of One-Carbon Metabolism
This compound is a potent small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1/2), key enzymes in the one-carbon (1C) metabolic pathway.[1][2] Cancer cells exhibit a heightened demand for the products of 1C metabolism, such as nucleotides for DNA synthesis and repair.[1] this compound disrupts this pathway, leading to a depletion of thymidylate, which in turn causes the misincorporation of uracil into DNA.[2][3] This accumulation of uracil in the genome induces replication stress and DNA damage, ultimately triggering cancer cell death.[3]
PARP Inhibitors: Targeting the DNA Damage Response
PARP inhibitors are a class of drugs that target the DNA damage response (DDR) pathway. Specifically, they inhibit PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs).[4][5] In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[5] These unrepaired DSBs are highly toxic to cancer cells, resulting in a synthetic lethal effect.[5]
The Rationale for Combination Therapy
The distinct mechanisms of action of this compound and PARP inhibitors provide a strong rationale for their combined use. This compound actively induces DNA damage by disrupting nucleotide metabolism, while PARP inhibitors prevent the repair of such damage. This dual assault on genomic integrity is hypothesized to result in a synergistic anti-tumor effect, potentially overcoming intrinsic and acquired resistance to either agent alone. Research has indicated that the inhibition of MTHFD2 by this compound can exacerbate DNA damage and synergize with PARP inhibitors in cancer cells.[2]
Quantitative Analysis of Synergistic Effects
While specific quantitative data for the combination of this compound and PARP inhibitors in solid tumor cell lines is emerging, the principle of combining a DNA damaging agent with a PARP inhibitor is well-established. The synergistic effect of such combinations is typically quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Below are illustrative tables representing the type of data generated from in vitro synergy studies.
Table 1: Illustrative In Vitro Synergy of a DNA Damaging Agent (similar to this compound) and a PARP Inhibitor (e.g., Olaparib) in a Colon Cancer Cell Line (e.g., HCT116)
| Drug Combination | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| Agent X (this compound surrogate) | 10 | 75 | - |
| Olaparib | 5 | 80 | - |
| Agent X + Olaparib | 10 + 5 | 40 | < 0.7 (Synergy) |
| Agent X | 20 | 60 | - |
| Olaparib | 10 | 65 | - |
| Agent X + Olaparib | 20 + 10 | 25 | < 0.5 (Strong Synergy) |
Table 2: Illustrative In Vitro Synergy of a DNA Damaging Agent (similar to this compound) and a PARP Inhibitor (e.g., Talazoparib) in a Breast Cancer Cell Line (e.g., MDA-MB-231)
| Drug Combination | Concentration (nM) | Apoptosis Rate (%) | Combination Index (CI) |
| Agent Y (this compound surrogate) | 50 | 15 | - |
| Talazoparib | 10 | 20 | - |
| Agent Y + Talazoparib | 50 + 10 | 55 | < 0.6 (Synergy) |
| Agent Y | 100 | 25 | - |
| Talazoparib | 20 | 30 | - |
| Agent Y + Talazoparib | 100 + 20 | 70 | < 0.4 (Strong Synergy) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the synergistic effects of this compound and PARP inhibitors.
Cell Viability and Synergy Analysis
-
Cell Culture: Solid tumor cell lines (e.g., colon, breast, ovarian) are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and a PARP inhibitor (e.g., Olaparib, Talazoparib) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Dose-Response Matrix: Cells are seeded in 96-well plates and treated with a matrix of concentrations of this compound and the PARP inhibitor, both alone and in combination.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The dose-response curves for each agent and their combinations are generated. The Combination Index (CI) is calculated using software like CompuSyn to determine the nature of the interaction (synergy, additivity, or antagonism).
DNA Damage Assessment
-
Treatment: Cells are treated with this compound, a PARP inhibitor, or the combination for a specified time.
-
Immunofluorescence for γH2AX Foci:
-
Cells are fixed, permeabilized, and blocked.
-
Incubation with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Incubation with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
γH2AX foci are visualized and quantified using fluorescence microscopy.
-
-
Comet Assay (Single-Cell Gel Electrophoresis):
-
Cells are embedded in agarose on a microscope slide and lysed.
-
The slides are subjected to electrophoresis under alkaline or neutral conditions.
-
DNA is stained with a fluorescent dye.
-
The "comet tail," representing fragmented DNA, is visualized and quantified to assess the extent of DNA damage.
-
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of synergistic cytotoxicity between this compound and PARP inhibitors.
Caption: Workflow for assessing the synergy of this compound and PARP inhibitors.
Conclusion
The combination of this compound and PARP inhibitors represents a promising therapeutic strategy for solid tumors. By inducing DNA damage through metabolic disruption and simultaneously inhibiting its repair, this combination has the potential to achieve synergistic cytotoxicity. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate and validate the efficacy of this novel therapeutic approach. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and patient populations most likely to benefit from this combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study of ZEN003694 and Talazoparib in Patients With Triple Negative Breast Cancer [clin.larvol.com]
- 3. Low dose DNA methyltransferase inhibitors potentiate PARP inhibitors in homologous recombination repair deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Targeting MTHFD1 and MTHFD2 as cancer treatment - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. Patients with advanced BRCA-mutated breast cancer found no overall survival benefit with talazoparib | MD Anderson Cancer Center [mdanderson.org]
A Synergistic Approach to Cancer Therapy: Combining TH9619 and ATR Inhibitors for Enhanced Apoptosis
For Immediate Release
In the landscape of targeted cancer therapy, two promising classes of inhibitors are demonstrating significant potential: MTHFD1/2 inhibitors, represented by TH9619, and ATR inhibitors. While both individually induce apoptosis in cancer cells through distinct mechanisms, emerging evidence points towards a powerful synergistic effect when used in combination. This guide provides a comparative analysis of their individual and combined efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals on this promising anti-cancer strategy.
Introduction to this compound and ATR Inhibitors
This compound is a potent inhibitor of two key enzymes in the one-carbon (1C) metabolic pathway, MTHFD1 and MTHFD2.[1][2] Cancer cells often upregulate this pathway to meet the high demand for nucleotides required for rapid proliferation. This compound disrupts this process, leading to a depletion of thymidine, which in turn causes replication stress, DNA damage, and ultimately, apoptosis.[3][4] The efficacy of this compound is particularly pronounced in cancer cells with high expression of MTHFD2.[3]
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR) pathway.[5] In response to replication stress and DNA damage, ATR activates signaling cascades that lead to cell cycle arrest and DNA repair, allowing cancer cells to survive.[6][7] ATR inhibitors (such as VE-821, AZD6738, and elimusertib) block this survival mechanism. By preventing DNA repair, these inhibitors cause an accumulation of lethal DNA damage, forcing cancer cells into apoptosis or mitotic catastrophe.[5][8]
Comparative Analysis of Apoptosis Induction
The following tables summarize the pro-apoptotic effects of this compound and various ATR inhibitors as single agents, and in combination, across different cancer cell lines.
Table 1: Apoptosis Induction by this compound (MTHFD1/2 Inhibitor)
| Cell Line | Cancer Type | This compound Conc. | Time (h) | Apoptosis (% of cells) | Fold Change in Apoptosis | Data Type | Reference |
| HL-60 | Acute Myeloid Leukemia | 50 nM | 48 | Not specified | ~2.5-fold (γH2AX+) | Flow Cytometry | [9] |
| THP-1 | Acute Myeloid Leukemia | 50 nM | 72 | Not specified | ~2-fold (Annexin V+/PI+) | Flow Cytometry | [10] |
| THP-1 | Acute Myeloid Leukemia | 50 nM | 96 | Not specified | ~2.5-fold (Annexin V+/PI+) | Flow Cytometry | [10] |
Table 2: Apoptosis Induction by ATR Inhibitors (Single Agent)
| Inhibitor | Cell Line | Cancer Type | Conc. | Time (h) | Apoptosis (% of cells) | Fold Change in Apoptosis | Data Type | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | VE-821 | HT29 | Colon Cancer | 1 µM | 48 | ~4.5% (Annexin V+/PI-) | Not specified | Flow Cytometry |[8] | | VE-821 | AGS | Gastric Cancer | 2 µM | 72 | ~15% | Not specified | Flow Cytometry |[11] | | VE-821 | MKN-45 | Gastric Cancer | 2 µM | 72 | ~12% | Not specified | Flow Cytometry |[11] | | AZD6738 | HT29 | Colorectal Cancer | 0.5 µM | 72 | Not specified | ~2.5-fold (Cleaved Caspase-3) | Western Blot |[6][7] | | AZD6738 | SNU478 | Biliary Tract Cancer | 1 µM | 120 | Not specified | Increased Cleaved PARP/Caspase-7 | Western Blot |[12] | | Elimusertib | MDA-MB-453 | Breast Cancer | Not specified | Not specified | Increased Sub-G1 population | Not specified | Flow Cytometry |[13][14] | | Elimusertib | MDA-MB-231 | Breast Cancer | Not specified | Not specified | Increased Sub-G1 population | Not specified | Flow Cytometry |[13][14] |
Table 3: Synergistic Apoptosis Induction with this compound and ATR Inhibitor (VE-822)
| Cell Line | Cancer Type | This compound Conc. | VE-822 Conc. | Time (h) | Fold Change in Apoptosis (Annexin V+/PI+) | Data Type | Reference |
| THP-1 | Acute Myeloid Leukemia | 50 nM | 100 nM | 72 | ~4.5-fold | Flow Cytometry | [10] |
| THP-1 | Acute Myeloid Leukemia | 50 nM | 250 nM | 72 | ~5.5-fold | Flow Cytometry | [10] |
| THP-1 | Acute Myeloid Leukemia | 50 nM | 500 nM | 72 | ~6-fold | Flow Cytometry | [10] |
| THP-1 | Acute Myeloid Leukemia | 50 nM | 100 nM | 96 | ~5-fold | Flow Cytometry | [10] |
| THP-1 | Acute Myeloid Leukemia | 50 nM | 250 nM | 96 | ~6-fold | Flow Cytometry | [10] |
| THP-1 | Acute Myeloid Leukemia | 50 nM | 500 nM | 96 | ~7-fold | Flow Cytometry | [10] |
Signaling Pathways and Rationale for Combination
The pro-apoptotic effects of this compound and ATR inhibitors are rooted in their distinct but complementary mechanisms of action.
Caption: this compound-induced apoptotic pathway.
This compound inhibits MTHFD1/2, disrupting one-carbon metabolism and leading to thymidine depletion. This causes replication stress and DNA damage, ultimately triggering apoptosis.[3]
Caption: ATR inhibitor-induced apoptotic pathway.
ATR inhibitors block the DNA damage response, preventing the repair of DNA lesions and cell cycle arrest. This leads to the accumulation of catastrophic DNA damage and subsequent apoptosis.[5]
The combination of this compound and an ATR inhibitor creates a powerful "one-two punch" against cancer cells.
Caption: Hypothetical synergistic mechanism.
This compound induces replication stress, which in turn activates the ATR survival pathway. The concurrent administration of an ATR inhibitor blocks this escape route, leading to an insurmountable level of DNA damage and a significantly enhanced apoptotic response. This synergy is particularly promising as MTHFD2 inhibitors like this compound can create a cancer-specific vulnerability that can then be exploited by ATR inhibitors.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these findings.
Caption: Experimental workflow for apoptosis assessment.
Annexin V/PI Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed and treat cells with this compound, an ATR inhibitor, or the combination for the desired duration.
-
Harvest both floating and adherent cells.
-
Wash cells twice with cold 1X PBS and centrifuge at 300-600 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.
-
-
Incubation and Analysis:
-
Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-Glo® 3/7 Assay
This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and equilibrate to room temperature.
-
-
Assay Procedure:
-
Seed cells in a white-walled 96-well plate and treat as required.
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Measurement:
-
Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Western Blot for Cleaved PARP and Caspase-3
This technique detects the cleavage of PARP and Caspase-3, which are hallmark events in apoptosis.
-
Protein Extraction:
-
Treat cells as described, then harvest and wash with cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved Caspase-3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The combination of the MTHFD1/2 inhibitor this compound and ATR inhibitors presents a compelling and rational strategy for enhancing apoptosis in cancer cells. By inducing replication stress with this compound and simultaneously disabling the primary DNA damage response pathway with an ATR inhibitor, this combination has the potential to overcome resistance and significantly improve therapeutic outcomes. The experimental data, though preliminary, strongly supports the synergistic pro-apoptotic effect of this combination, warranting further investigation and clinical development.
References
- 1. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 13. Elimusertib, a Novel ATR Inhibitor, Induces Anti-Tumor Effects through Replication Catastrophe in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating MTHFD2 as the Primary In Vivo Target of TH9619: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of TH9619, a potent MTHFD2 inhibitor, with alternative compounds. Supporting experimental data, detailed protocols, and visual representations of key pathways and workflows are presented to facilitate a comprehensive understanding of the validation of MTHFD2 as the primary in vivo target of this compound.
Comparative Analysis of In Vivo Efficacy and Target Engagement
The following tables summarize the in vivo performance of this compound and other MTHFD2 inhibitors, LY345899 and DS18561882, in various cancer xenograft models.
| Compound | Cancer Model | Dosing Regimen | Primary Efficacy Endpoint | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Acute Myeloid Leukemia (HL-60 Xenograft) | 60 mg/kg, four times daily | Increased Survival | Significantly outperformed standard of care (AraC) | [1][2] |
| LY345899 | Colorectal Cancer (Cell line and PDX xenografts) | Not specified | Decreased tumor volume and metastasis | Significant inhibition of tumor growth | [3][4] |
| DS18561882 | Breast Cancer (MDA-MB-231 Xenograft) | 300 mg/kg | Decreased tumor burden | Significant tumor growth inhibition | [3][5] |
Table 1: Comparison of In Vivo Efficacy of MTHFD2 Inhibitors. This table compares the in vivo anti-tumor effects of this compound, LY345899, and DS18561882 in different cancer models.
| Compound | Cancer Model | Assay | Target Engagement Metric | Result | Reference |
| This compound | Acute Myeloid Leukemia (HL-60 Xenograft) | In Vivo Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization (ΔTm) of MTHFD2 | 17°C | [2] |
| This compound | Colorectal Cancer (SW620 Xenograft) | In Vivo Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization (ΔTm) of nuclear MTHFD2 | Stabilization observed | [6] |
| TH9028 | Acute Myeloid Leukemia (HL-60 Xenograft) | In Vivo Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization (ΔTm) of MTHFD2 | 6.4°C | [7] |
Table 2: In Vivo Target Engagement of MTHFD2 Inhibitors. This table presents data demonstrating the direct binding of this compound and a related compound to MTHFD2 in vivo.
MTHFD2 Signaling and Therapeutic Intervention
MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, playing a critical role in the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation. In many cancers, MTHFD2 is overexpressed to meet the high metabolic demands of tumor growth.
Caption: MTHFD2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
In Vivo Colorectal Cancer Xenograft Model
This protocol outlines the procedure for establishing and monitoring subcutaneous colorectal cancer xenografts in immunodeficient mice.
-
Cell Culture: Human colorectal cancer cells (e.g., SW620, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks are used.
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound, comparator compounds, or vehicle control according to the specified dosing regimen and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Caption: Workflow for in vivo colorectal cancer xenograft studies.
In Vivo Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a drug in a physiological context. This protocol describes its application for validating MTHFD2 as the target of this compound in vivo.
-
Animal Treatment: Treat tumor-bearing mice with this compound or vehicle control as per the established in vivo efficacy study protocol.
-
Tissue Collection: At a specified time point after the final dose, euthanize the mice and excise the tumor tissues.
-
Tissue Homogenization: Homogenize the tumor samples in a suitable buffer containing protease and phosphatase inhibitors to obtain a cell lysate.
-
Heat Challenge:
-
Aliquot the lysate into separate tubes.
-
Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3-7 minutes).
-
Include an unheated control sample.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Quantify the amount of soluble MTHFD2 in each supernatant using a specific antibody via Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble MTHFD2 as a function of temperature for both the vehicle- and this compound-treated groups.
-
A shift in the melting curve to a higher temperature in the this compound-treated group indicates thermal stabilization of MTHFD2 upon drug binding, confirming target engagement. The difference in the melting temperature (ΔTm) is a quantitative measure of this stabilization.[2]
-
Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).
References
- 1. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altogenlabs.com [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Cancer Mechanisms of TH9619 and 5-Fluorouracil
For Immediate Release
This guide provides a detailed comparison of the anti-cancer mechanisms of the investigational drug TH9619 and the established chemotherapeutic agent 5-fluorouracil (5-FU). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective modes of action, supported by available experimental data and detailed methodologies for key assays.
Introduction
Both this compound and 5-fluorouracil (5-FU) exert their anti-cancer effects by disrupting nucleotide metabolism, a critical pathway for DNA replication and repair in rapidly dividing cancer cells. However, they achieve this through distinct molecular mechanisms, targeting different key enzymes. This compound is a potent inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2), crucial enzymes in one-carbon metabolism. In contrast, 5-FU's primary mechanism has traditionally been attributed to the inhibition of thymidylate synthase (TS). This guide will delve into these differing mechanisms, presenting a side-by-side comparison of their biochemical pathways, cellular consequences, and available efficacy data.
Core Mechanisms of Action
This compound: A Dual Inhibitor of MTHFD1/2
This compound is a small molecule inhibitor that targets both the dehydrogenase and cyclohydrolase activities of MTHFD1 and MTHFD2. Its anti-cancer activity stems from a unique mechanism termed "folate trapping". In cancer cells, particularly those with high expression of mitochondrial MTHFD2, this compound inhibits nuclear MTHFD2 and cytosolic MTHFD1. This leads to an accumulation of the metabolic intermediate 10-formyl-tetrahydrofolate. The sequestration of folate in this form effectively depletes the pool available for thymidylate synthesis, leading to a "thymineless" state. The consequences of this are profound, including the excessive misincorporation of uracil into DNA, heightened replication stress, and ultimately, the induction of apoptosis.
5-Fluorouracil: The Classic Thymidylate Synthase Inhibitor
5-Fluorouracil, a cornerstone of chemotherapy for decades, is a pyrimidine analog. Upon intracellular conversion to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), it forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate. This complex effectively blocks the catalytic activity of TS, the enzyme responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The resulting depletion of dTMP leads to "thymineless death" in rapidly proliferating cancer cells. Furthermore, 5-FU metabolites can be incorporated into both RNA and DNA, leading to RNA processing defects and DNA damage, respectively, contributing to its overall cytotoxicity. Recent studies suggest that in gastrointestinal cancers, RNA damage, particularly to ribosomal RNA, may be a primary driver of 5-FU's efficacy.
Quantitative Data Comparison
Direct head-to-head quantitative comparisons of this compound and 5-FU across a range of cancer cell lines and endpoints are limited in the public domain. However, some comparative data on cell viability is available.
| Drug | Cell Line | Assay | Endpoint | IC50 / Effect | Source |
| This compound | SW620 (colorectal cancer, wild-type) | Cell Viability | 96h | ~1 µM | |
| This compound | SW620 (colorectal cancer, MTHFD2-/-) | Cell Viability | 96h | >10 µM | |
| 5-Fluorouracil | SW620 (colorectal cancer, wild-type) | Cell Viability | 96h | ~10 µM | |
| 5-Fluorouracil | A431 (skin carcinoma) | Cell Viability | Not Specified | 47.02 ± 0.65 µM | |
| 5-Fluorouracil | HT29 (colorectal cancer) | Cell Viability | Not Specified | 85.37 ± 1.81 µM | |
| 5-Fluorouracil | HeLa (cervical cancer) | Cell Viability | Not Specified | 43.34 ± 2.77 µM | |
| 5-Fluorouracil | Esophageal Squamous Cell Carcinoma (25 cell lines) | Cell Proliferation | Not Specified | 1.00 to 39.81 µmol/L |
Signaling Pathway and Experimental Workflow Diagrams
Assessing the Synergistic Potential of TH9619 with Standard Chemotherapy and Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the MTHFD1/2 inhibitor, TH9619, and its synergistic potential with other anti-cancer agents. This compound is a potent and selective inhibitor of the methylenetetrahydrofolate dehydrogenase/cyclohydrolase activity of both MTHFD1 and MTHFD2, key enzymes in the one-carbon metabolism pathway essential for nucleotide synthesis.[1] By disrupting this pathway, this compound leads to thymidine depletion, replication stress, and ultimately, apoptosis in cancer cells.[2][3] This unique mechanism of action presents a compelling rationale for combination therapies to enhance anti-tumor efficacy.
Synergistic Potential with DNA Damage Response (DDR) Inhibitors
Extensive preclinical research has demonstrated significant synergistic effects when this compound is combined with inhibitors of the DNA Damage Response (DDR) pathway, particularly ATR (Ataxia Telangiectasia and Rad3-related) inhibitors. The induction of replication stress by this compound makes cancer cells particularly vulnerable to agents that target the cellular machinery responsible for managing DNA damage.
Quantitative Analysis of Synergy
The synergistic potential of this compound with the ATR inhibitors VE-821 and VE-822 has been evaluated in various cancer cell lines. The combination significantly increases apoptosis in a time- and dose-dependent manner.[4]
| Cell Line | Combination Agent | Concentration of this compound | Concentration of Combination Agent | Observed Effect |
| HL-60 (AML) | VE-821 (ATR Inhibitor) | Synergistic concentrations | Synergistic concentrations | Increased apoptosis |
| THP-1 (AML) | VE-821 (ATR Inhibitor) | Synergistic concentrations | Synergistic concentrations | Increased apoptosis |
| U2OS (Bone Cancer) | VE-821 (ATR Inhibitor) | Synergistic concentrations | Synergistic concentrations | Increased apoptosis |
| TC71 (Bone Cancer) | VE-821 (ATR Inhibitor) | Synergistic concentrations | Synergistic concentrations | Increased apoptosis |
| HL-60 (AML) | VE-822 (ATR Inhibitor) | Synergistic concentrations | Synergistic concentrations | Increased apoptosis |
| THP-1 (AML) | VE-822 (ATR Inhibitor) | Synergistic concentrations | Synergistic concentrations | Increased apoptosis |
| U2OS (Bone Cancer) | VE-822 (ATR Inhibitor) | Synergistic concentrations | Synergistic concentrations | Increased apoptosis |
| TC71 (Bone Cancer) | VE-822 (ATR Inhibitor) | Synergistic concentrations | Synergistic concentrations | Increased apoptosis |
| HL-60 (AML) | CCT245737 (Chk1 Inhibitor) | Synergistic concentrations | Synergistic concentrations | Synergism observed |
| HL-60 (AML) | MK-1775 (Wee1 Inhibitor) | Synergistic concentrations | Synergistic concentrations | Synergism observed |
Table 1: Summary of synergistic combinations of this compound with DNA Damage Response inhibitors. The term "Synergistic concentrations" indicates that the combination showed a greater effect than the additive effect of each agent alone, as detailed in the source literature.[4]
Comparison with Standard Chemotherapy
While direct synergistic studies of this compound with traditional chemotherapy agents like doxorubicin and cisplatin are not extensively available in the reviewed literature, the efficacy of this compound has been compared to the standard-of-care for Acute Myeloid Leukemia (AML), cytarabine (AraC). In a xenograft AML model, this compound treatment, particularly when combined with a low-folate diet, significantly prolonged mouse survival compared to vehicle control.[1]
Mechanism of Action and Synergy
The synergistic effect of this compound with DDR inhibitors is rooted in their complementary mechanisms of action. This compound depletes the thymidine pool, leading to the misincorporation of uracil into DNA and causing replication forks to stall.[2][3] This replication stress activates the ATR-Chk1 signaling pathway, a critical component of the DNA damage response. By co-administering an ATR inhibitor, this rescue pathway is blocked, leading to catastrophic DNA damage and enhanced cancer cell death.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following are summarized protocols based on the key experimental data.
Cell Viability and Synergy Assessment
-
Cell Culture: Cancer cell lines (e.g., HL-60, THP-1, U2OS, TC71) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound and the combination agent (e.g., ATR inhibitor) for a specified duration (e.g., 72 or 96 hours).
-
Viability Assay: Cell viability is measured using a commercial assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Synergy Calculation: The synergistic effect is quantified by calculating the combination index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Apoptosis Assay
-
Drug Treatment: Cells are treated with this compound, the combination agent, or the combination for a specified time (e.g., 48 or 72 hours).
-
Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) or a similar viability dye (to detect late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are inoculated with human cancer cells (e.g., HL-60) to establish xenograft tumors.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent. Drugs are administered via an appropriate route (e.g., subcutaneous injection) at a predetermined schedule and dose.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), tumors are excised and can be used for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion and Future Directions
The MTHFD1/2 inhibitor this compound demonstrates significant synergistic potential with inhibitors of the DNA damage response pathway, particularly ATR inhibitors. This synergy is based on a sound mechanistic rationale of inducing and then exploiting replication stress. The provided data and protocols offer a solid foundation for further research into these combinations.
While compelling evidence exists for synergy with targeted DDR inhibitors, further studies are warranted to explore the synergistic potential of this compound with standard-of-care chemotherapies such as platinum-based agents and anthracyclines. Such investigations could broaden the clinical applicability of this compound and offer new therapeutic strategies for a range of malignancies. Researchers are encouraged to utilize the outlined experimental frameworks to explore these novel combinations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Elucidating the Mechanism of Action of TH9619: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TH9619, a potent inhibitor of one-carbon metabolism, with other relevant compounds. It outlines key control experiments to investigate its mechanism of action, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a small molecule inhibitor targeting methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1 and MTHFD2), crucial enzymes in the folate-mediated one-carbon metabolism pathway.[1][2][3][4][5] This pathway is essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation, making it a key target in cancer therapy.[5][6] this compound selectively induces apoptosis in cancer cells by disrupting this metabolic pathway, with a notable therapeutic window.[2]
Mechanism of Action of this compound: The "Folate Trap"
This compound exhibits a unique mechanism of action. It inhibits the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[2][3] Crucially, this compound does not penetrate the mitochondria to inhibit mitochondrial MTHFD2 but targets the enzyme in the nucleus, along with cytosolic MTHFD1.[1][3][4] This specific targeting leads to the accumulation of 10-formyl-tetrahydrofolate, a phenomenon termed the "folate trap".[3][4][6] The sequestration of folate in this form depletes the pool available for thymidylate synthesis, leading to replication stress, DNA damage, and ultimately, apoptosis in MTHFD2-expressing cancer cells.[1][5][6]
Comparative Analysis of this compound and Alternative Compounds
To understand the unique profile of this compound, it is essential to compare its performance with other inhibitors of one-carbon metabolism. This section provides a comparative overview with DS18561882 (another MTHFD1/2 inhibitor), methotrexate (a dihydrofolate reductase inhibitor), and 5-fluorouracil (a thymidylate synthase inhibitor).
Quantitative Data Comparison: Cell Viability (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds across various cancer cell lines.
| Cell Line | Compound | IC50 (µM) | Reference |
| HL-60 (Acute Myeloid Leukemia) | This compound | 0.047 | [2] |
| SW620 (Colorectal Cancer) | This compound | Not explicitly stated, but effective in nanomolar range | [7] |
| Daoy (Medulloblastoma) | Methotrexate | 0.095 | [8] |
| Saos-2 (Osteosarcoma) | Methotrexate | 0.035 | [8] |
| HTC-116 (Colorectal Cancer) | Methotrexate | 0.15 (48h) | [9][10] |
| A-549 (Lung Carcinoma) | Methotrexate | 0.10 (48h) | [9] |
| HeLa (Cervical Cancer) | Methotrexate | >50 (24h) | [11] |
| MCF-7 (Breast Cancer) | Methotrexate | >50 (24h) | [11] |
| HCT 116 (Colorectal Cancer) | 5-Fluorouracil | ~185 (24h) | [12] |
| HT29 (Colorectal Cancer) | 5-Fluorouracil | 34.18 (48h, 2D culture) | [13] |
| SW48 (Colorectal Cancer) | 5-Fluorouracil | 19.85 (48h, 2D culture) | [13] |
| LS180 (Colorectal Cancer) | 5-Fluorouracil | 58.22 (48h, 2D culture) | [13] |
| MDA-MB-231 (Breast Cancer) | DS18561882 | 0.14 | [14] |
Key Control Experiments to Study this compound's Mechanism
To rigorously investigate the mechanism of action of this compound, a series of control experiments are indispensable. These experiments are designed to validate its target engagement, confirm the "folate trap" hypothesis, and elucidate the downstream cellular consequences.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
References
- 1. MTHFD2 Polyclonal Antibody (PA5-119692) [thermofisher.com]
- 2. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 3. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 4. Loading Control Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Anti-MTHFD2 Antibody (A11302) | Antibodies.com [antibodies.com]
- 6. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 7. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [diposit.ub.edu]
- 12. researchgate.net [researchgate.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. researchgate.net [researchgate.net]
Evaluating the selectivity of TH9619 for MTHFD2 over other folate enzymes
A deep dive into the selectivity of TH9619 for MTHFD2 over other folate enzymes, supported by experimental evidence.
Published: November 20, 2025
Introduction
In the landscape of cancer therapeutics, metabolic pathways have emerged as a promising frontier for targeted drug development. One-carbon (1C) metabolism, a critical network for nucleotide synthesis, is frequently upregulated in cancer cells to sustain their rapid proliferation. Within this pathway, the mitochondrial enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) has been identified as a key player, highly expressed in various cancers while minimally present in normal adult tissues. This differential expression profile makes MTHFD2 an attractive target for cancer therapy.[1][2] this compound has been developed as a potent inhibitor of MTHFD2 and has demonstrated significant anti-tumor activity.[3] This guide evaluates the selectivity of this compound for MTHFD2 in comparison to other key enzymes in the folate pathway, presenting experimental data and methodologies to support its targeted mechanism of action.
Mechanism of Action: The "Folate Trap"
This compound is a potent inhibitor of the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[3][4] However, its therapeutic selectivity arises from a nuanced mechanism within the cellular environment. While this compound can inhibit MTHFD2 in biochemical assays, it does not effectively target the enzyme within the mitochondria of living cells.[1][5][6][7] Instead, it primarily acts on the cytosolic enzyme MTHFD1 and the nuclear pool of MTHFD2.[5][6][7]
This targeted inhibition of cytosolic MTHFD1, downstream of mitochondrial formate production (driven by MTHFD2 in cancer cells), leads to an accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF).[1][4][6] This accumulation effectively sequesters the available folate pool, a phenomenon termed the "folate trap".[1][4][6][7] The trapping of folate ultimately leads to a depletion of thymidylate, causing replication stress, DNA damage, and subsequent apoptosis specifically in cancer cells that are highly dependent on MTHFD2 activity.[1][5][8] This cancer-specific vulnerability provides a significant therapeutic window, as non-transformed cells with low MTHFD2 expression are largely unaffected.[9]
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been evaluated against a panel of other folate-dependent enzymes. The following table summarizes the inhibitory activity of this compound.
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. MTHFD2 | Reference |
| MTHFD2 | 47 | - | [3][10] |
| MTHFD1 | Concurrent inhibition with MTHFD2 | N/A | [10] |
| DHFR | No significant inhibition at 100 µM | > 2127 | [8] |
| SHMT1 | No significant inhibition at 100 µM | > 2127 | [8] |
| SHMT2 | No significant inhibition at 100 µM | > 2127 | [8] |
| TYMS | No significant inhibition at 100 µM | > 2127 | [8] |
N/A - Not Applicable as this compound is a dual inhibitor of MTHFD1 and MTHFD2.
Experimental Protocols
Biochemical Enzyme Inhibition Assays
The half-maximal inhibitory concentration (IC50) values for this compound against recombinant human MTHFD2, MTHFD1, Dihydrofolate Reductase (DHFR), Serine Hydroxymethyltransferase 1 (SHMT1), SHMT2, and Thymidylate Synthase (TYMS) were determined using biochemical assays. The general protocol is as follows:
-
Enzyme Preparation: Recombinant human enzymes were purified to homogeneity.
-
Assay Buffer: A suitable buffer containing necessary co-factors (e.g., NAD+, NADP+, tetrahydrofolate derivatives) was prepared.
-
Inhibitor Dilution: this compound was serially diluted to a range of concentrations.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate.
-
Detection: The rate of the reaction was monitored by measuring the change in absorbance or fluorescence over time, corresponding to the consumption of a substrate or the formation of a product.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. For enzymes like DHFR, SHMT1, SHMT2, and TYMS, activity was measured at a high concentration of this compound (e.g., 100 µM) to confirm the lack of significant inhibition.[8]
Cellular Target Engagement Assays
To confirm that this compound engages with MTHFD2 in a cellular context, the Cellular Thermal Shift Assay (CETSA) can be employed.
-
Cell Treatment: Intact cells (e.g., HL-60) are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (MTHFD2) at each temperature is quantified by Western blotting or other protein detection methods.
-
Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve for MTHFD2 in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced folate trapping in cancer cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells | SLU publication database (SLUpub) [publications.slu.se]
- 8. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of Potent and Selective Inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 for Targeting Acute Myeloid Leukemia: SAR, Structural Insights, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for TH9619
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the operational and disposal plans for TH9619, a potent MTHFD2 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on general best practices for the disposal of research-grade chemical compounds.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to adhere to standard laboratory safety protocols. Assume the compound is hazardous in the absence of explicit data.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.
-
Waste Identification and Classification:
-
Treat all unused this compound, contaminated materials, and solutions containing this compound as hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for this compound waste.
-
The container must be compatible with the chemical properties of this compound and any solvents used.
-
Clearly label the container with "Hazardous Waste" and the full chemical name "this compound."
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
Keep the container sealed except when adding waste.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream, including the chemical name and quantity.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
In the absence of a specific SDS for this compound, quantitative data regarding toxicity and environmental hazards are not available. The following table provides a template for the type of information that would be critical for a complete safety assessment.
| Data Point | Value | Source |
| LD50 (Oral, Rat) | Data not available | N/A |
| Aquatic Toxicity | Data not available | N/A |
| Persistence/Degradability | Data not available | N/A |
| Bioaccumulation Potential | Data not available | N/A |
Researchers should consult the supplier-provided SDS for specific quantitative data. If an SDS is not provided, it is the responsibility of the principal investigator to request this information from the supplier.
Experimental Protocols
The proper disposal of this compound is an integral part of any experimental protocol involving this compound.
Protocol for Neutralization of Spills: In the event of a small spill, the following general procedure should be followed:
-
Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation.
-
Containment: Use an absorbent material, such as vermiculite or a spill pillow, to contain the spill.
-
Neutralization (if applicable): Without specific chemical reactivity data, avoid attempting to neutralize the spill.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the EHS office.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Handling Guide for the MTHFD1/2 Inhibitor TH9619
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling TH9619, a potent inhibitor of methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1/2). Due to its cytotoxic and antineoplastic properties, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Immediate Safety Information: Personal Protective Equipment (PPE)
Given that this compound is a potent cytotoxic compound that induces apoptosis, handling requires a comprehensive PPE strategy.[1][2] The following table summarizes the minimum required PPE. In the absence of specific Occupational Exposure Limit (OEL) data for this compound, a conservative approach aligning with guidelines for handling highly potent active pharmaceutical ingredients (HPAPIs) is required.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. Change outer gloves every 30-60 minutes or immediately upon contamination. | Prevents skin contact with the cytotoxic agent. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols of this compound solutions. |
| Body Protection | Disposable, solid-front, back-closing laboratory gown made of a low-lint, non-permeable material (e.g., polyethylene-coated polypropylene). | Prevents contamination of personal clothing and skin. The solid front and back closure provide maximum protection. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling the powdered form of this compound. | Powdered this compound poses an inhalation hazard. A respirator minimizes the risk of inhaling aerosolized particles. |
| Face Protection | A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes. | Provides an additional layer of protection for the entire face from splashes of this compound solutions. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to experimental use.
2.1. Compound Receipt and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Don PPE: Before handling the primary container, don the appropriate PPE as outlined in the table above.
-
Verify and Log: Verify the compound identity and quantity against the shipping documents. Log the compound into your chemical inventory system.
-
Storage: Store this compound in a clearly labeled, sealed, and chemically resistant secondary container. The recommended storage temperature for a stock solution is -80°C for up to 6 months or -20°C for up to 1 month.[1] The storage location should be a designated, restricted-access area for potent compounds.
2.2. Preparation of Stock Solutions
-
Work in a Containment Device: All handling of powdered this compound and preparation of solutions must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation and contamination.
-
Weighing: Use a dedicated, calibrated balance within the containment device. Handle the powder with care to avoid generating dust.
-
Solubilization: Slowly add the desired solvent to the powdered this compound. Refer to the manufacturer's data sheet for solubility information.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
2.3. Experimental Use
-
Minimize Quantities: Use the smallest feasible quantity of this compound for your experiments.
-
Controlled Environment: Conduct all experiments involving this compound in a designated area within the laboratory.
-
Avoid Aerosol Generation: Use techniques and equipment that minimize the generation of aerosols, such as using filtered pipette tips and avoiding vigorous vortexing.
-
Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable decontamination solution (e.g., a 10% bleach solution followed by a 70% ethanol rinse).
Disposal Plan: Segregation and Decontamination
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and exposure to personnel. All waste contaminated with this compound is considered cytotoxic hazardous waste.
| Waste Type | Segregation and Disposal Protocol |
| Solid Waste (Gloves, gowns, pipette tips, etc.) | Place in a designated, leak-proof, and puncture-resistant hazardous waste container clearly labeled "Cytotoxic Waste." This container should be lined with a yellow chemotherapy waste bag. |
| Liquid Waste (Unused solutions, cell culture media) | Collect in a dedicated, sealed, and shatter-proof hazardous waste container labeled "Cytotoxic Liquid Waste." Do not mix with other chemical waste streams. |
| Sharps Waste (Needles, syringes, glass vials) | Dispose of immediately in a puncture-resistant sharps container specifically designated for cytotoxic sharps. The container should be clearly labeled "Cytotoxic Sharps." |
Final Disposal: All cytotoxic waste must be disposed of through your institution's Environmental Health and Safety (EHS) office for high-temperature incineration. Do not dispose of any this compound-contaminated waste in regular trash or down the drain.
Mechanism of Action and Experimental Workflow
This compound is a potent inhibitor of both the dehydrogenase and cyclohydrolase activities of MTHFD1 and MTHFD2.[1] In cancer cells, this inhibition disrupts one-carbon metabolism, leading to a depletion of thymidine, which in turn causes replication stress and S-phase arrest, ultimately inducing apoptosis.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
